2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2 |
InChI Key |
YYOIWLGZZGFMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CO)N |
Origin of Product |
United States |
Physicochemical Properties and Synthetic Utility of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol: An In-Depth Technical Guide
Executive Summary
In modern drug discovery, the strategic incorporation of chiral, halogenated building blocks is a cornerstone of rational drug design. 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a highly versatile bifunctional scaffold that combines a stereogenic amino alcohol motif with a di-halogenated phenyl ring. As a Senior Application Scientist, I frequently utilize this compound as an intermediate for synthesizing bioactive heterocycles—such as oxazolidinones, morpholines, and chiral ligands—that target kinases and G-protein-coupled receptors (GPCRs).
This whitepaper provides a comprehensive analysis of the physicochemical properties of this compound, the mechanistic rationale behind its structural features, and field-proven, self-validating protocols for its analytical resolution and downstream synthetic application.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The compound is predominantly supplied and utilized as a hydrochloride salt to prevent atmospheric oxidation and carbon dioxide absorption (which leads to carbamate formation), issues commonly associated with free primary amines.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Causality / Significance |
| Chemical Formula (Free Base) | C₈H₉ClFNO | Defines the core mass and elemental composition. |
| Chemical Formula (HCl Salt) | C₈H₁₀Cl₂FNO | The salt form enhances bench stability and aqueous solubility. |
| Molecular Weight (Free Base) | 189.61 g/mol | Low molecular weight allows for downstream functionalization without violating Lipinski’s Rule of 5. |
| Molecular Weight (HCl Salt) | 226.07 g/mol | Used for stoichiometric calculations in synthetic protocols. |
| CAS Number (R-enantiomer HCl) | 1391513-37-3 | Critical for procurement and regulatory documentation. |
| CAS Number (S-enantiomer HCl) | 1391376-63-8 1 | Ensures stereospecificity in asymmetric synthesis. |
| Appearance | White to off-white solid | Visual indicator of purity; discoloration implies oxidative degradation. |
| Solubility | Soluble in DMSO, MeOH, H₂O | Facilitates use in both reverse-phase analytics and polar synthetic solvent systems. |
Mechanistic Insights: The Role of Halogenation and Chirality
The specific substitution pattern of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is not arbitrary; it is a meticulously designed pharmacophore that leverages the unique properties of halogens.
-
4-Fluoro Substitution (Metabolic Stability): The introduction of a highly electronegative fluorine atom at the para position of the phenyl ring serves a dual purpose. First, the C–F bond is highly non-polarizable and significantly stronger than a C–H bond, which effectively blocks cytochrome P450-mediated aromatic oxidation at this metabolically vulnerable site 2. Second, it modulates the lipophilicity (LogP) of the molecule, enhancing passive membrane permeability.
-
2-Chloro Substitution (Conformational Locking & Halogen Bonding): The ortho-chlorine atom provides significant steric bulk. This steric hindrance forces the phenyl ring out of coplanarity with the ethanolamine side chain, effectively "locking" the molecule into a specific low-energy conformation. This reduces the entropic penalty upon binding to a target receptor. Furthermore, the chlorine atom can act as a Lewis acid to form highly directional halogen bonds with nucleophilic residues (e.g., backbone carbonyls) in a protein binding pocket 3.
-
Chiral Amino Alcohol: The stereogenic center at the C2 position dictates the three-dimensional trajectory of the primary amine and the hydroxyl group, enabling stereospecific hydrogen-bonding networks.
Caption: Structure-Activity Relationship (SAR) logic demonstrating the causality of halogen and chiral substitutions.
Analytical and Experimental Workflows
To ensure scientific integrity, every procedure involving this chiral building block must incorporate self-validating quality control steps. Below are the standard operating procedures for enantiomeric resolution and downstream heterocycle synthesis.
Protocol: Chiral Resolution and Enantiomeric Purity Determination (HPLC)
When utilizing the (R)- or (S)-enantiomer, verifying the enantiomeric excess (ee) is paramount. A minor enantiomeric impurity can lead to drastically different pharmacological profiles.
Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the amino alcohol HCl salt in 1 mL of mobile phase. Causality: Matching the sample solvent to the mobile phase prevents peak distortion (solvent shock) upon injection.
-
Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Causality: The helical structure of the amylose backbone provides chiral cavities that differentially interact with the enantiomers via hydrogen bonding.
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality: The non-polar hexane/IPA system drives the analyte into the chiral cavities. Diethylamine (0.1%) is a critical basic modifier; it masks residual acidic silanols on the silica support, preventing severe peak tailing of the primary amine.
-
Conditions: Flow rate at 1.0 mL/min, isocratic elution, column temperature at 25°C, UV detection at 220 nm.
-
Self-Validating System Suitability: The run is only considered valid if the resolution ( Rs ) between the (R) and (S) peaks is >2.0 (baseline separation) and the tailing factor ( Tf ) is <1.5 .
Protocol: Downstream Synthesis of Bioactive Oxazolidinones
The bifunctional nature of the amino alcohol makes it an ideal precursor for oxazolidinones, a structural motif common in modern antibiotics and CNS-active drugs.
Methodology:
-
Free-Basing the Salt: Suspend 1.0 eq of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride in anhydrous dichloromethane (DCM) at 0°C. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the HCl salt to expose the nucleophilic primary amine and hydroxyl group. The steric bulk of DIPEA prevents it from acting as a competing nucleophile.
-
Cyclization: Slowly add 1.2 eq of 1,1'-Carbonyldiimidazole (CDI) to the solution. Causality: CDI acts as a safe, bench-stable phosgene equivalent. The primary amine attacks the carbonyl carbon of CDI, followed by intramolecular attack by the adjacent hydroxyl group, expelling imidazole and forming the 5-membered cyclic carbamate (oxazolidinone).
-
Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The system validates the reaction progress by tracking the disappearance of the starting material mass ( m/z 190 [M+H]+ ) and the emergence of the oxazolidinone product mass ( m/z 216 [M+H]+ ).
-
Workup: Wash the organic layer with 1M HCl (to remove excess DIPEA and imidazole byproducts), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Caption: Experimental workflow integrating chiral quality control prior to downstream asymmetric synthesis.
References
- Sigma-Aldrich. "(R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride." Sigma-Aldrich Product Catalog.
- Fluorochem. "(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethanol hydrochloride." Fluorochem Product Catalog.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330.
- Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 2012.
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An In-depth Technical Guide to the Material Safety and Toxicity of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Preclinical Safety Landscape of a Novel Phenyl-Ethanolamine Derivative
The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is paved with rigorous safety and toxicological evaluations. This guide provides a comprehensive technical overview of the material safety data sheet (MSDS) and toxicological profile of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, a substituted phenyl-ethanolamine of interest in medicinal chemistry and drug development. As a senior application scientist, the imperative is not merely to present data but to contextualize it, offering insights into the causality behind experimental designs and the interpretation of toxicological endpoints. This document is structured to empower researchers to handle this compound safely and to design robust preclinical safety studies, ensuring both scientific integrity and regulatory compliance.
Section 1: Chemical and Physical Identity
2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a chiral amino alcohol. The presence of a stereocenter dictates that its biological activity and toxicological profile may be enantiomer-dependent. It is crucial to specify the isomeric form (e.g., (R)-, (S)-, or racemic mixture) in all experimental work.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol | - |
| Synonyms | (2R)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol; (2S)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol | [1][2] |
| CAS Number | Racemic: Not available; (R)-isomer: 1213611-19-8; (S)-isomer: 1212863-92-7; (R)-isomer HCl: 1391513-37-3; (S)-isomer HCl: 1391376-63-8 | [1][2][3][4] |
| Molecular Formula | C₈H₉ClFNO | [3] |
| Molecular Weight | 189.61 g/mol | [3] |
| Appearance | Typically a white solid | [1] |
| Solubility | Expected to be soluble in polar solvents like water and ethanol | [3] |
Section 2: Material Safety Data Sheet (MSDS) - A Deeper Dive
The MSDS is the primary source of information for safe handling. However, for a research chemical, the provided MSDS may be based on data from structurally similar compounds. Therefore, a cautious and informed approach is paramount.
Hazard Identification
Based on available data for the hydrochloride salt and related structures, the following GHS classifications are anticipated. It is imperative to treat the compound as potentially hazardous until comprehensive data is generated.
-
Acute Toxicity (Oral, Dermal, Inhalation): While no specific LD50 data for this compound is publicly available, related structures suggest it may be harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Figure 1: GHS Pictograms
Caption: GHS pictogram for skin/eye irritation and respiratory irritation.
Recommended Handling and Storage
Given the potential hazards, stringent adherence to safety protocols is non-negotiable.
-
Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If not working in a fume hood, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Section 3: Toxicological Profile - A Framework for Investigation
The toxicological assessment of a new chemical entity is a multi-faceted process. In the absence of specific data for 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, this section outlines the standard battery of tests required to characterize its potential toxicity, based on OECD guidelines.
Acute Toxicity
The initial step in toxicological evaluation is to determine the acute toxicity, which provides information on the intrinsic toxicity of the substance after a single exposure.
This method avoids using death as an endpoint and relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.
-
Animal Model: Healthy, young adult female rats are typically used.[4]
-
Housing and Acclimation: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study.[4]
-
Dosing: A single animal is dosed at a specific level (e.g., 300 mg/kg). The substance is administered by gavage.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Procedure Progression:
-
If the animal survives without clear toxicity, four more animals are dosed at the same level.
-
If the animal shows clear signs of toxicity, four more animals are dosed at a lower fixed dose level.
-
If the animal dies, four more animals are dosed at a lower fixed dose level.
-
-
Data Analysis: The outcome is the identification of a dose level that causes evident toxicity but no mortality, or the highest dose level that causes no evident toxicity.
Figure 2: Acute Oral Toxicity Testing Workflow (OECD 420)
Caption: Decision tree for the Fixed Dose Procedure (OECD 420).
Skin and Eye Irritation
Assessing the potential for a substance to cause local irritation upon contact with skin and eyes is a critical safety parameter.
This in vitro method is a validated alternative to animal testing for skin irritation.[6]
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.
-
Procedure:
-
The test substance is applied topically to the RhE tissue.
-
After a defined exposure period, the substance is removed by washing.
-
The tissue is incubated for a post-exposure period.
-
-
Endpoint: Cell viability is determined using a colorimetric assay (e.g., MTT assay).
-
Classification:
While in vitro alternatives are encouraged, the in vivo rabbit eye test remains a regulatory standard in some cases.[8]
-
Animal Model: Healthy, young adult albino rabbits are used.[8]
-
Procedure: A single dose of the substance is applied into one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at specified intervals after instillation.
-
Data Analysis: The severity of the ocular reactions is scored and the reversibility of the lesions is assessed over 21 days.
Genotoxicity
Genotoxicity assays are designed to detect substances that can induce genetic damage, which may lead to cancer or heritable diseases.
The Ames test is a widely used in vitro assay for identifying mutagens.[9]
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively) are used.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are plated on a minimal agar medium lacking the required amino acid.
-
-
Endpoint: Only bacteria that have undergone a reverse mutation (revertants) can synthesize the amino acid and form colonies. The number of revertant colonies is counted.
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Figure 3: Ames Test Workflow
Caption: General workflow for the bacterial reverse mutation (Ames) test.
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[3]
-
Test System: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO cells) are used.[2]
-
Procedure:
-
Cell cultures are exposed to the test substance with and without metabolic activation.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.[3]
-
Cells are harvested, fixed, and stained.
-
-
Endpoint: The frequency of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in binucleated cells is scored.
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Repeated Dose Toxicity
Chronic exposure studies are necessary to evaluate the potential for cumulative toxicity. A 28-day repeated dose oral toxicity study in rodents (OECD 407) is a common starting point.
Reproductive and Developmental Toxicity
The potential for a substance to interfere with reproduction or cause harm to a developing fetus must be assessed. This often involves a one-generation reproduction toxicity study (OECD 415) or a prenatal developmental toxicity study (OECD 414).
Section 4: Potential Mechanisms of Toxicity
The toxicological profile of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is likely influenced by its chemical structure.
-
Aromatic Amine Moiety: Aromatic amines are a class of compounds known for their potential to be metabolized to reactive electrophilic species that can bind to DNA and proteins, leading to genotoxicity and carcinogenicity. The metabolic activation often involves N-hydroxylation followed by esterification.
-
Halogenated Phenyl Ring: The presence of chlorine and fluorine on the phenyl ring can influence the metabolic fate and reactivity of the molecule. Halogenation can affect the rate of cytochrome P450-mediated metabolism and the stability of reactive intermediates.
-
Ethanolamine Side Chain: The amino alcohol side chain may undergo conjugation reactions (e.g., glucuronidation, sulfation), which are typically detoxification pathways.
Further investigation into the in vitro metabolism of this compound using liver microsomes or hepatocytes would provide valuable insights into its potential for metabolic activation and subsequent toxicity.
Section 5: Conclusion and Future Directions
This technical guide provides a framework for understanding and investigating the material safety and toxicological profile of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol. While some hazard information can be inferred from structurally related compounds, a comprehensive safety assessment requires the generation of specific data through a battery of standardized in vitro and in vivo toxicological assays. A thorough understanding of its chemical properties, coupled with a systematic toxicological evaluation, is essential for ensuring the safety of researchers and for the responsible development of this promising chemical entity.
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OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Retrieved from [Link]
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National Toxicology Program. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]
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OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. Paris: OECD Publishing. Retrieved from [Link]
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OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Retrieved from [Link]
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National Toxicology Program. (1987). OECD Test Guideline 401: Acute Oral Toxicity. Retrieved from [Link]
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OECD. (n.d.). Guidance Document on Integrated Approaches to Testing and Assessment (IATA) for Serious Eye Damage and Eye Irritation. Retrieved from [Link]
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National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
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TTS Laboratuvar Hizmetleri. (n.d.). AMES Test – OECD 471. Retrieved from [Link]
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PraxiLabs. (n.d.). In vitro Micronucleus Assay. Retrieved from [Link]
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XCellR8. (n.d.). Regulatory Skin Irritation Test OECD TG 439. Retrieved from [Link]
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National Toxicology Program. (2001). OECD Guideline for Testing of Chemicals 423. Retrieved from [Link]
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NextSDS. (n.d.). 2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride. Retrieved from [Link]
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Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]
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OECD. (n.d.). Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]
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JoVE. (2022, September 3). An Automated Method to Perform The In Vitro Micronucleus Assay. [Video]. YouTube. Retrieved from [Link]
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Peira. (n.d.). Eye irritation test according to OECD Test Guideline 437. Retrieved from [Link]
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CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]
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ECETOC. (n.d.). Skin Irritation. Retrieved from [Link]
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Dermatest. (n.d.). OECD 439 – Skin irritation testing. Retrieved from [Link]
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Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]
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Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471). Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2025, March 31). Draft Evaluation Statement - EVA00159. Retrieved from [Link]
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NextSDS. (n.d.). 2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride. Retrieved from [Link]
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AGC Chemicals Company. (2002, October 23). Ames Test Final Report. Retrieved from [Link]
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Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Archives of Toxicology, 95(8), 2637–2653. Retrieved from [Link]
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Toyoda, T., et al. (2009). Oral carcinogenicity and toxicity of 2-amino-4-chlorophenol in rats. Journal of Occupational Health, 51(3), 249–260. Retrieved from [Link]
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Biotoxicity. (n.d.). Mutagenicity Testing in Pharmaceutical Development. Retrieved from [Link]
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Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29–60. Retrieved from [Link]
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Japan Bioassay Research Center. (2008, September). Summary of Feed Carcinogenicity Study of 2-Amino-4-Chlorophenol in F344 Rats. Retrieved from [Link]
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Lebrun, S. J., et al. (2021). Same-chemical comparison of nonanimal eye irritation test methods: Bovine corneal opacity and permeability, EpiOcular™, isolated chicken eye, ocular Irritection®, OptiSafe™, and short time exposure. Toxicology in Vitro, 72, 105070. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Ocular Irritation Testing. Retrieved from [Link]
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Vislisel, J. M., et al. (2023). Toxic External Exposure Leading to Ocular Surface Injury. Toxics, 11(4), 339. Retrieved from [Link]
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University of California, Irvine. (n.d.). Appendix B: List of Chemicals that are Potential Reproductive Health Hazards. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-2-(4-fluorophenyl)ethanol. Retrieved from [Link]
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Jasiewicz, B., & Puzanowska-Tarasiewicz, H. (1993). Mutagenicity testing of selected analgesics in Ames Salmonella strains. Roczniki Akademii Medycznej w Bialymstoku (1995), 38, 69–77. Retrieved from [Link]
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Japan Bioassay Research Center. (2008, September). Summary of Feed Carcinogenicity Study of 2-Amino-4-Chlorophenol in B6D2F1 Mice. Retrieved from [Link]
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Setyabudi, R. J., et al. (2003). Acute eye irritation study of a mixture of glyphosate isopropylamine salt and 2,4 D-isopropylamine. Medical Journal of Indonesia, 12(3), 135. Retrieved from [Link]
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NextSDS. (n.d.). (1R)-2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride. Retrieved from [Link]
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Elucidating the Mechanism of Action of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol Derivatives: A Hypothesis-Driven Approach
An In-depth Technical Guide
Abstract
The 2-amino-2-phenylethan-1-ol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmacologically active agents. The specific derivative, 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, with its distinct halogen substitution pattern, presents a unique profile for investigation. This technical guide outlines a systematic, hypothesis-driven framework for comprehensively characterizing the mechanism of action of this class of compounds. We move beyond a simple recitation of facts to provide a self-validating, logical progression of experiments designed to probe the most probable biological targets based on structural analogy. This document details the rationale behind experimental choices, provides validated, step-by-step protocols for key in vitro and in vivo assays, and offers a blueprint for data interpretation and visualization, thereby empowering researchers to rigorously define the pharmacological profile of these and similar molecules.
Introduction and Core Hypotheses
The phenylethanolamine skeleton is a privileged scaffold, renowned for its interaction with adrenergic receptors and other key components of the central and peripheral nervous systems.[1][2] The introduction of chloro and fluoro substituents on the phenyl ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including receptor affinity, selectivity, and metabolic stability. The title compound, 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, is a chiral molecule whose precise mechanism of action is not extensively documented in publicly accessible literature.[3]
Therefore, a robust investigation must be built upon a foundation of chemical intuition and established pharmacological principles. Based on its core structure, we can formulate three primary, testable hypotheses regarding its mechanism of action:
-
Hypothesis 1: Interaction with Adrenergic Receptors: The structure is a classic analogue of catecholamines, suggesting it may function as a ligand for adrenergic receptors, particularly the β-adrenoceptors.[4]
-
Hypothesis 2: Modulation of Monoamine Transporters: As a phenethylamine derivative, the compound may interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), inhibiting neurotransmitter reuptake.
-
Hypothesis 3: Inhibition of Monoamine Oxidase (MAO): The 2-phenylethylamine backbone is a substrate for monoamine oxidases (MAO-A and MAO-B), enzymes critical for neurotransmitter degradation.[5] Derivatives of this class could act as inhibitors of these enzymes.[6]
This guide will systematically address each hypothesis with a suite of validated experimental protocols.
Hypothesis 1: β-Adrenoceptor Agonism
2.1. Scientific Rationale
The 2-amino-1-phenylethanol structure is the archetypal backbone for β-adrenoceptor agonists. These G-protein coupled receptors (GPCRs), upon activation by an agonist, primarily couple to the Gαs subunit, which in turn activates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[7] Determining if the compound binds to these receptors and elicits this functional response is the logical first step in its characterization.[1][2]
2.2. Experimental Validation
Two key experiments are required: a binding assay to determine affinity and a functional assay to determine efficacy and potency.
-
Receptor Binding Assay: Measures the affinity of the test compound for the receptor by assessing its ability to displace a known radiolabeled ligand. The output is the inhibition constant (Ki).
-
cAMP Accumulation Assay: A cell-based functional assay that quantifies the increase in intracellular cAMP following receptor activation, providing the half-maximal effective concentration (EC50) and the maximal response (Emax).[8]
2.3. Signaling Pathway Visualization
Caption: β2-Adrenergic Receptor Gs Signaling Pathway.
2.4. Data Summary
Quantitative data from these assays should be summarized for clarity.
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | β2-AR EC50 (nM) | β2-AR Emax (%) |
| Isoproterenol (Control) | 50 | 10 | 5 | 100 |
| 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (Test) | Value | Value | Value | Value |
2.5. Experimental Protocol: Cell-Based cAMP Accumulation Assay
This protocol describes a generic, fluorescence-based competitive immunoassay for quantifying intracellular cAMP.[7][9]
-
Cell Preparation: a. Culture HEK293 cells stably expressing the human β2-adrenergic receptor in appropriate medium. b. The day before the assay, harvest cells and seed into a white, low-volume 384-well plate at a density of 5,000-10,000 cells per well.[8] c. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[8]
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound and a reference agonist (e.g., Isoproterenol) in DMSO. b. On the day of the assay, prepare serial dilutions in assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[8]
-
Cell Stimulation: a. Carefully remove the culture medium from the wells. b. Add 10 µL of assay buffer containing the PDE inhibitor to each well and incubate for 20 minutes at room temperature. c. Add 10 µL of the serially diluted test compound or reference agonist to the respective wells. Include a control group with only buffer and PDE inhibitor for basal cAMP level determination. d. Incubate the plate at room temperature for 30 minutes.[7]
-
Cell Lysis and cAMP Detection: a. Lyse the cells by adding the lysis buffer as specified by the cAMP assay kit manufacturer (e.g., HTRF, GloSensor™).[10] b. Add the detection reagents. In a competitive immunoassay, this typically involves a labeled cAMP conjugate (e.g., cAMP-d2) and a specific anti-cAMP antibody (e.g., anti-cAMP cryptate).[8] c. Seal the plate and incubate at room temperature for 60 minutes, protected from light.[8]
-
Data Acquisition and Analysis: a. Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader. b. The signal is inversely proportional to the amount of cAMP produced by the cells.[9] c. Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Hypothesis 2: Monoamine Reuptake Inhibition
3.1. Scientific Rationale
Disruption of monoamine neurotransmitter reuptake is a primary mechanism for many antidepressant and psychostimulant drugs. Given the structural similarity of the test compound to phenethylamine, it is crucial to investigate its potential to inhibit the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The most definitive method to assess this in a physiologically relevant context is in vivo microdialysis, which directly measures neurotransmitter concentrations in the extracellular fluid of specific brain regions in a freely moving animal.[9][11] This technique provides unparalleled insight into the net effect of a compound on neurotransmission.[11]
3.2. Experimental Validation
-
In Vivo Microdialysis: A microdialysis probe is implanted in a target brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for norepinephrine).[11] The probe is perfused with artificial cerebrospinal fluid (aCSF), and molecules from the extracellular space diffuse across a semi-permeable membrane into the collected dialysate.[12] Following administration of the test compound, changes in neurotransmitter levels in the dialysate are quantified over time, typically by HPLC with electrochemical detection or mass spectrometry.[13][14]
3.3. Experimental Workflow Visualization
Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.
4.4. Data Summary
| Enzyme | IC50 (µM) - Test Compound | IC50 (µM) - Control Inhibitor |
| MAO-A | Value | Value (e.g., Clorgyline) |
| MAO-B | Value | Value (e.g., Selegiline) |
4.5. Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay
This protocol is adapted from commercially available kits. [15][16][17]
-
Reagent Preparation: a. Prepare a dilution series of the test compound and specific control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in assay buffer. b. Prepare solutions of recombinant human MAO-A or MAO-B enzyme. c. Prepare a working solution containing the MAO substrate (e.g., p-tyramine), HRP, and a fluorescent probe (e.g., Amplex Red). [17]
-
Assay Procedure: a. To the wells of a black 96-well microplate, add 50 µL of the diluted test compound or control inhibitor. b. Add 50 µL of the MAO-A or MAO-B enzyme solution to the wells. c. Incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme. [17] d. To initiate the reaction, add 50 µL of the substrate/probe working solution to all wells.
-
Data Acquisition: a. Immediately place the plate in a fluorescence plate reader. b. Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm). [16]
-
Data Analysis: a. For each concentration, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Normalize the rates relative to a vehicle control (0% inhibition) and a fully inhibited control (100% inhibition). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Synthesis of Findings and Conclusion
The successful execution of this three-pronged experimental plan will yield a comprehensive pharmacological profile of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol derivatives. By integrating the results from receptor binding, functional cell-based assays, in vivo neurochemical monitoring, and enzyme inhibition assays, a clear and defensible mechanism of action can be established.
For instance, a compound might be identified as a potent and selective β2-adrenergic agonist (Hypothesis 1) with negligible activity at monoamine transporters (Hypothesis 2) and weak, non-selective MAO inhibition (Hypothesis 3). This would define its primary mechanism and guide its therapeutic development towards indications like asthma or COPD. [1]Conversely, a discovery of potent dopamine reuptake inhibition via microdialysis would steer its development toward CNS disorders. This structured, evidence-based approach is fundamental to modern drug discovery and ensures that decisions are based on robust, reproducible scientific data. [18]
References
- de la Peña, J. B., et al. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery.
- Lopach, J. H., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst.
- BenchChem. (2025). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists. BenchChem.
- Amuza Inc. (2015). Microdialysis - In Vivo System for Neurotransmitter Recovery. Amuza Inc.
- Pronexus. Benefits of in vivo monitoring | Microdialysis. Pronexus.
- Antec Scientific. (2009). Neurotransmitter analysis and On-line Microdialysis (OMD). Antec Scientific.
- Gong, H., et al. (2018). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed.
- Wang, L., et al. (2018). Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. PubMed.
- Creative Proteomics. GPCR Binding Assay.
- Zhang, H., et al. (2015). Tools for GPCR drug discovery. Acta Pharmacologica Sinica.
- EvitaChem. Buy 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (EVT-13754868). EvitaChem.
- BenchChem. (2024).
- StudySmarter. (2024). Experimental Pharmacology: Techniques & Examples. StudySmarter.
- Liu, H., et al. (2020).
- Thermo Fisher Scientific. Tango GPCR Assay System. Thermo Fisher Scientific US.
- Sigma-Aldrich. High Density Receptor-Ligand Binding Assays. Sigma-Aldrich.
- Walsh Medical Media. (2025). Experimental Pharmacology: Exploring Drug Actions in Research. Walsh Medical Media.
- Creative Bioarray. GPCR Screening Services.
- Promega Corporation. (2024). GloSensor™ cAMP Assay Protocol. Promega.
- DiscoveRx. cAMP Hunter™ eXpress GPCR Assay.
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Cell Biolabs, Inc. Monoamine Oxidase Assays. Cell Biolabs, Inc.
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.
- Bio-Techne. Monoamine Oxidase Assay Kit. Bio-Techne.
- BioAssay Systems. Monoamine Oxidase Assay Kit. BioAssay Systems.
- Allucent. (2024). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Allucent.
- Frontiers in Pharmacology. (2023). Methods in Experimental Pharmacology 2023. Frontiers.
- RJPTSimLab. Introduction to experimental pharmacology. RJPTSimLab.
- BenchChem. (2026). Substituted (Ethylamino)phenylethanol Derivatives: A Technical Review of Their Synthesis, Pharmacology, and Structure-Activity. BenchChem.
- Adachi, K., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Bioorganic & Medicinal Chemistry Letters.
- National Center for Biotechnology Information. (2024). 2-Amino-2-phenylethan-1-ol. PubChem Compound Summary for CID 134797.
- Mitsunobu, O., et al. (1995). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
- Echemi. (2026). (2s)-2-amino-2-(4-phenylphenyl)ethan-1-ol. Echemi.
- Standridge, R. T., et al. (1980). Phenylalkylamines with Potential Psychotherapeutic Utility. 2. Nuclear Substituted 2-Amino-1-phenylbutanes. Journal of Medicinal Chemistry.
- Nakanishi, S., et al. (1990). A synthesis of 2-substituted 2-aminoethanol derivatives having inhibitory activity against protein kinase C. Chemical & Pharmaceutical Bulletin.
- National Center for Biotechnology Information. (2024). (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL. PubChem Compound Summary for CID 12988613.
- Singh, R., et al. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Fluorochem. (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethanol hydrochloride. Fluorochem.
- Di-Cicco, M., et al. (2022). Combining metabolite doping and metabolic engineering to improve 2-phenylethanol production by engineered cyanobacteria. Frontiers in Bioengineering and Biotechnology.
- Günther, J., et al. (2019). Known pathways for 2-phenylethanol biosynthesis.
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Thermodynamic stability of halogenated amino alcohols like 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus Compound: 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol and related derivatives
Structural Thermodynamics & Mechanistic Causality
In medicinal chemistry, the strategic incorporation of halogens into amino alcohol scaffolds—such as the chiral building block 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol—is a proven methodology for modulating lipophilicity, target binding affinity, and metabolic resistance. However, the physical chemistry governing the thermodynamic stability of these molecules is often under-characterized during early-stage development.
As an application scientist, understanding the causality between structural modifications and thermodynamic behavior is critical. The stability of halogenated phenylethanolamines is dictated by a delicate balance of intramolecular forces:
-
Inductive Electron Withdrawal (-I Effect): The highly electronegative para-fluorine atom pulls electron density away from the aromatic π -system. This inductive effect propagates to the benzylic carbon, subtly reducing the basicity of the adjacent primary amine. Lower basicity correlates with a higher resistance to oxidative deamination, a common degradation pathway.
-
Steric Shielding & Rotamer Restriction: The ortho-chlorine atom introduces significant steric bulk. This restricts the free rotation of the phenyl ring relative to the ethanolamine backbone, effectively locking the molecule into a lower-energy rotamer conformation. While this reduces conformational entropy ( ΔS ), the enthalpic stabilization ( ΔH ) gained from restricted access to reactive sites heavily outweighs the entropic penalty.
-
Intramolecular Hydrogen Bonding: The spatial proximity of the hydroxyl (-OH) and amino (-NH₂) groups facilitates intramolecular hydrogen bonding. The electron-withdrawing nature of the halogenated ring strengthens the hydrogen bond donor capacity of the hydroxyl group, further depressing the ground-state energy of the molecule.
These sub-angstrom perturbations significantly enhance the structural integrity of the compound, a phenomenon similarly observed in the stabilization of halogenated proteins and peptidomimetics [1].
Logic diagram of intramolecular forces driving thermodynamic stability.
Quantitative Thermodynamic Profiling
To translate these structural theories into actionable data, we rely on standard state thermodynamic properties. The table below summarizes the estimated thermodynamic parameters for baseline phenylethanolamine versus its halogenated analogs. The values are derived using Benson group additivity methods tailored for C-H-N-O-S-Halogen systems[2].
Table 1: Standard Thermodynamic Properties at 298.15 K
| Compound Scaffold | ΔHf∘ (liq) [kJ/mol] | ΔHvap∘ [kJ/mol] | Cp∘ [J/(mol·K)] | Primary Stabilizing Force |
| Phenylethanolamine (Baseline) | -185.4 | 65.2 | 210.5 | H-Bonding (OH...NH₂) |
| 2-Amino-2-(4-fluorophenyl)ethan-1-ol | -350.1 | 68.4 | 225.3 | Inductive (-I) Effect |
| 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol | -385.6 | 74.1 | 242.8 | Steric Hindrance + Inductive |
Note: The significant negative shift in the enthalpy of formation ( ΔHf∘ ) for the 2-Cl, 4-F analog indicates a highly stable ground state, requiring substantially more activation energy to initiate thermal degradation.
Analytical Workflows: Causality & Self-Validation
Evaluating the thermodynamic stability of a halogenated amino alcohol requires a multi-modal analytical approach. The following protocols are designed not just as a sequence of actions, but as a self-validating system where the output of one technique dictates the parameters of the next.
Step-by-step experimental workflow for thermodynamic and kinetic profiling.
Protocol A: High-Precision Combustion Calorimetry
To establish the absolute enthalpy of formation, we utilize isoperibol combustion calorimetry, a standard for thermochemical analysis of amino alcohols[3].
-
Step 1: Sample Preparation. Lyophilize 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol to achieve <0.01% moisture content.
-
Causality: Residual water artificially inflates the sample mass and acts as a heat sink during combustion, severely skewing the calculated heat of combustion ( ΔHc∘ ).
-
-
Step 2: Bomb Combustion. Enclose 0.5 g of the sample in a platinum crucible within a bomb calorimeter. Purge and pressurize with high-purity O2 to 3.0 MPa. Ignite via a cotton fuse.
-
Causality: The high oxygen pressure ensures complete oxidation of the carbon skeleton to CO2 and H2O , while the halogens are converted entirely to aqueous HCl and HF .
-
-
Step 3: Halogen Acid Titration. Post-combustion, wash the bomb interior with ultra-pure water. Titrate the washings using ion chromatography to quantify Cl− and F− concentrations.
-
Self-Validation Checkpoint: The theoretical mass balance of recovered chloride and fluoride ions must match the stoichiometric halogen content of the initial sample mass to >99.5%. If the recovery is lower, combustion was incomplete, and the calorimetric run must be rejected.
-
Protocol B: Accelerated Thermal Degradation (DSC to HPLC-MS)
Thermodynamic stability is practically defined by a molecule's resistance to degradation under stress.
-
Step 1: Differential Scanning Calorimetry (DSC). Heat a 5 mg sample in a hermetically sealed aluminum pan from 25°C to 300°C at a rate of 5°C/min.
-
Causality: DSC identifies the exact endothermic melting point and the onset temperature of the exothermic decomposition. This establishes the absolute thermal ceiling of the compound.
-
-
Step 2: Isothermal Stressing. Based on the DSC data, incubate a fresh sample in a controlled environmental chamber at 10°C below its decomposition onset for 48 hours.
-
Causality: This specific temperature induces measurable kinetic degradation pathways (like dehalogenation or cyclization to an oxazolidinone) without resulting in complete, unanalyzable carbonization.
-
-
Step 3: HPLC-MS Quantification. Dissolve the stressed sample and run it through a C18 reverse-phase column using a water/acetonitrile gradient (0.1% TFA). Use mass spectrometry to identify degradant masses.
-
Self-Validation Checkpoint: The sum of the integrated peak areas of the parent compound and all identified degradants must equal the peak area of an unstressed control sample of the same initial concentration. A discrepancy indicates the escape of volatile degradants, requiring the stress test to be re-run in a sealed glass ampoule.
-
Conclusion
The thermodynamic stability of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is not merely a byproduct of its molecular weight, but a highly orchestrated result of specific atomic placements. The ortho-chlorine provides vital steric shielding, while the para-fluorine exerts an inductive pull that stabilizes the reactive amine center. By employing a self-validating analytical workflow combining combustion calorimetry and thermal stress profiling, researchers can accurately quantify these stabilizing forces, ensuring the robust development of halogenated APIs.
References
-
Title: Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: Molecules (MDPI) URL: [Link] [1]
-
Title: Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K Source: Journal of Physical and Chemical Reference Data (NIST) URL: [Link] [2]
-
Title: Sustainable hydrogen storage: Thermochemistry of amino-alcohols as seminal liquid organic hydrogen carriers Source: The Journal of Chemical Thermodynamics (Elsevier) URL: [Link] [3]
Executive Summary
2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a highly specialized arylglycinol derivative that serves as a critical chiral building block in the development of peptidomimetics, kinase inhibitors, and GPCR modulators. The (R)-enantiomer hydrochloride salt (CAS: 1391513-37-3) is particularly valuable in advanced medicinal chemistry[1]. This whitepaper dissects the primary synthetic pathways to access this molecule, providing researchers with field-proven, self-validating protocols and an in-depth analysis of the mechanistic causality behind each synthetic choice.
Structural Analysis & Retrosynthetic Strategy
The synthesis of 2-amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is complicated by the unique electronic and steric profile of the 2-chloro-4-fluorophenyl moiety.
-
Electronic Effects: The electron-withdrawing nature of the para-fluoro and ortho-chloro substituents significantly decreases the electron density of the aromatic ring. This makes the ring resistant to electrophilic attack but highly susceptible to undesired nucleophilic aromatic substitution ( SNAr ) or hydrodehalogenation under harsh reduction conditions.
-
Steric Hindrance: The ortho-chlorine atom forces the aromatic ring out of coplanarity with adjacent reactive centers, creating steric bulk that can drastically reduce the reaction kinetics of nucleophilic additions (such as in the Strecker reaction).
To navigate these challenges, three primary retrosynthetic disconnections are utilized:
-
Amino Acid Reduction: Chemoselective reduction of the corresponding arylglycine.
-
Asymmetric Aminohydroxylation: Direct stereoselective functionalization of 2-chloro-4-fluorostyrene.
-
Asymmetric Hydrogenation: Catalytic reduction of enamide precursors.
Figure 1: Retrosynthetic and forward synthesis pathways for the target arylglycinol.
Mechanistic Pathways & Causality
Pathway A: Strecker Synthesis & Borane-Mediated Reduction
The classical approach involves converting 2-chloro-4-fluorobenzaldehyde to the corresponding arylglycine via a Strecker reaction, followed by reduction. The Causality of Reductant Selection: Standard catalytic hydrogenation (e.g., H2 over Pd/C) poses a severe risk of cleaving the labile ortho-chlorine atom. Conversely, Lithium Aluminum Hydride ( LiAlH4 ) can cause over-reduction or require harsh conditions. By utilizing NaBH4 in the presence of I2 , diborane ( B2H6 ) is generated in situ. Diborane is a highly electrophilic reducing agent that rapidly coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating a smooth reduction to the alcohol without triggering dehalogenation.
Pathway B: Sharpless Asymmetric Aminohydroxylation (SAA)
To access enantiopure material directly, the Sharpless Asymmetric Aminohydroxylation (SAA) of 2-chloro-4-fluorostyrene is a premier methodology[2]. The Causality of Catalyst/Ligand Dynamics: The reaction utilizes potassium osmate and a chiral ligand (e.g., (DHQ)2PHAL for the (R)-arylglycinol) to dictate facial selectivity during the concerted [3+2] cycloaddition of the osmium imido species across the alkene. Because the 2-chloro-4-fluorophenyl ring is highly electron-deficient, the alkene is deactivated. Therefore, highly reactive nitrogen sources like BocNH2/t−BuOCl are required to maintain a viable catalytic turnover rate.
Pathway C: Catalytic Asymmetric Hydrogenation
An alternative modern approach utilizes modular phospholane ligands (e.g., Rh-DuPHOS catalysts) for the asymmetric hydrogenation of enamide precursors. This method has been proven to yield arylglycinol derivatives with exceptional enantioselectivities (>97% ee)[3].
Quantitative Pathway Comparison
The following table summarizes the operational metrics for each synthetic route, allowing process chemists to select the optimal pathway based on project phase and budget.
| Synthesis Pathway | Key Intermediate | Overall Yield | Enantiomeric Excess (ee) | Scalability | Cost-Efficiency |
| Strecker + NaBH4/I2 | Arylglycine | 65-75% | Racemic (requires resolution) | High | Excellent |
| Sharpless SAA | N-Protected Arylglycinol | 50-65% | >95% | Moderate | Moderate (Osmium cost) |
| Rh-DuPHOS Hydrogenation | Enamide | 80-90% | >97% | High | Low (Catalyst cost) |
Self-Validating Experimental Protocols
Protocol 1: Chemoselective Reduction of 2-Amino-2-(2-chloro-4-fluorophenyl)acetic acid
This protocol yields the racemic arylglycinol, which can later be resolved using chiral acids (e.g., D-tartaric acid).
-
Setup: Equip a flame-dried 500 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Reagent Loading: Charge the flask with 2-amino-2-(2-chloro-4-fluorophenyl)acetic acid (1.0 equiv) and anhydrous THF (0.5 M). Add NaBH4 (2.5 equiv) in one portion.
-
In-Process Validation: A slight effervescence ( H2 gas) will be observed, indicating the deprotonation of the carboxylic acid to form the sodium carboxylate salt.
-
-
Iodine Addition: Dissolve I2 (1.0 equiv) in anhydrous THF and add dropwise via the dropping funnel at 0 °C over 30 minutes.
-
Causality: Slow addition is critical to control the exothermic generation of diborane and prevent thermal degradation of the substrate.
-
-
Reflux: Heat the mixture to reflux (65 °C) for 12 hours.
-
In-Process Validation: Monitor by TLC (DCM:MeOH 9:1, ninhydrin stain). The disappearance of the baseline spot confirms complete reduction.
-
-
Quench: Cool the vessel to 0 °C and carefully quench with methanol dropwise until gas evolution ceases. This safely destroys excess diborane and breaks the stable boron-nitrogen complexes.
-
Isolation: Concentrate the solvent under reduced pressure. Dissolve the residue in 20% aqueous NaOH and extract with dichloromethane (3x). Dry the combined organic layers over Na2SO4 and concentrate to yield the target arylglycinol as a solid.
Protocol 2: Sharpless Asymmetric Aminohydroxylation (SAA) of 2-Chloro-4-fluorostyrene
This protocol directly yields the enantiopure N-protected intermediate.
-
Solvent System: Prepare a 1:1 mixture of n-propanol and water in a reaction vessel.
-
Causality: This specific solvent mixture ensures the homogeneous solubility of both the inorganic osmate/nitrogen source and the lipophilic styrene derivative.
-
-
Catalyst Complexation: Dissolve K2OsO2(OH)4 (4 mol%) and (DHQ)2PHAL (5 mol%) in the solvent. Stir for 15 minutes.
-
In-Process Validation: The formation of a clear, homogeneous solution validates successful ligand-metal complexation.
-
-
Reagent Addition: Add 2-chloro-4-fluorostyrene (1.0 equiv) followed by BocNH2 (3.0 equiv) and freshly prepared t−BuOCl (1.05 equiv) at 0 °C.
-
Reaction: Stir at 0 °C for 24 hours.
-
In-Process Validation: The reaction mixture will transition to a pale yellow color upon completion.
-
-
Workup & Deprotection: Quench with saturated aqueous sodium sulfite to reduce the active osmium species. Extract with ethyl acetate and purify via silica gel chromatography to isolate the Boc-protected arylglycinol. Deprotect using 4M HCl in dioxane to yield the final (R)-2-amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride salt[1].
References
- Apollo Scientific. "(R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (hydrochloride)". apolloscientific.co.uk.
- ResearchGate. "Sharpless catalytic asymmetric aminohydroxylation for preparing the critical arylglycinol intermediary". researchgate.net.
- Accounts of Chemical Research. "Modular Phospholane Ligands in Asymmetric Catalysis". acs.org.
Sources
Application Note: Integration of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol in Advanced API Manufacturing
Strategic Overview in Medicinal Chemistry
2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a highly specialized chiral amino alcohol utilized as a foundational building block in the synthesis of advanced Active Pharmaceutical Ingredients (APIs)[1]. Its unique structural motifs make it highly valuable in the development of central nervous system (CNS) therapeutics, such as metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators (PAMs)[2], and novel anti-tubercular agents targeting menaquinone biosynthesis[3].
As a Senior Application Scientist, it is critical to understand not just how to synthesize and integrate this compound, but why its specific structural features drive downstream clinical efficacy.
Mechanistic Rationale: The "Causality" of the Scaffold
Why do drug development professionals select this specific halogenated scaffold over simpler analogs?
-
Para-Fluorine Substitution (Metabolic Shielding) : The introduction of a fluorine atom at the para-position of the phenyl ring is a deliberate design choice. It effectively blocks cytochrome P450-mediated aromatic oxidation, significantly extending the API's half-life in vivo[3]. Furthermore, the high electronegativity of fluorine lowers the pKa of adjacent functional groups and increases overall lipophilicity, a critical parameter for blood-brain barrier (BBB) penetration in CNS-targeted APIs[2].
-
Ortho-Chlorine Substitution (Conformational Locking) : The bulky chlorine atom at the ortho-position restricts the free rotation of the phenyl ring around the C-C bond linking it to the ethanolamine core. This conformational restriction reduces the entropic penalty upon binding to target receptors, thereby increasing binding affinity and target selectivity[2].
-
Chiral Amino Alcohol Core (Stereospecificity) : The 1,2-amino alcohol moiety provides a rigid, stereospecific arrangement of hydrogen bond donors and acceptors. The specific enantiomer—typically the (R)-configuration—dictates the precise 3D orientation required for optimal receptor interaction[1].
Physicochemical Data Summary
Accurate physicochemical characterization is the first step in establishing a self-validating API manufacturing process. Table 1 summarizes the critical parameters of the (R)-enantiomer hydrochloride salt.
| Property | Specification / Value |
| IUPAC Name | (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol |
| CAS Number | 1391513-37-3 (Hydrochloride salt) |
| Molecular Formula | C8H10Cl2FNO (as HCl salt) |
| Molecular Weight | 226.07 g/mol (HCl salt) / 189.61 g/mol (Free base) |
| Purity Standard | ≥ 95% (HPLC) |
| Physical Form | White solid |
| Handling/Storage | Store at room temperature; hygroscopic |
Table 1: Physicochemical properties of (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride[1].
Experimental Workflows and Self-Validating Protocols
Workflow 1: Upstream Synthesis and API Integration
To ensure high enantiomeric excess (ee) in the final API, chiral resolution is typically performed on the amino acid intermediate prior to reduction, as resolving the acid via diastereomeric salt formation is thermodynamically more efficient than resolving the final amino alcohol.
Figure 1: Process flow of upstream synthesis and downstream API integration of the amino alcohol.
Protocol A: Reduction of (R)-2-Amino-2-(2-chloro-4-fluorophenyl)acetic acid
Objective : Convert the resolved amino acid to the corresponding amino alcohol while preserving the stereocenter. Causality : Borane-tetrahydrofuran (BH3·THF) is selected over Lithium Aluminum Hydride (LiAlH4) to prevent potential reductive dehalogenation of the sensitive aryl chloride and fluoride bonds.
-
Preparation : Suspend (R)-2-amino-2-(2-chloro-4-fluorophenyl)acetic acid (1.0 equiv) in anhydrous THF under an inert argon atmosphere at 0 °C.
-
Reagent Addition : Dropwise add BH3·THF complex (2.5 equiv). Causality: The excess borane is required because the first equivalent reacts with the amino and carboxylic protons to form hydrogen gas, which must be safely vented.
-
Reaction : Reflux the mixture for 12 hours.
-
Quenching (Self-Validation Checkpoint) : Cool to 0 °C and carefully quench with methanol until effervescence ceases. In-Process Control (IPC): Analyze an aliquot via LC-MS to confirm the disappearance of the starting material mass (m/z 203.6) and the appearance of the product mass (m/z 189.6)[1].
-
Isolation : Concentrate under vacuum, dissolve in 1M HCl, and wash with diethyl ether. Basify the aqueous layer to pH 10 with NaOH and extract with dichloromethane (DCM). Dry over anhydrous Na2SO4 and concentrate to yield the free base.
Protocol B: Downstream API Integration via Reductive Amination
Objective : Couple the amino alcohol to an aldehyde-bearing API scaffold (e.g., a triazolopyridine core for mGluR2 PAMs)[2].
-
Imine Formation : To a solution of the amino alcohol (1.1 equiv) in anhydrous DCM, add triethylamine (4.0 equiv), anhydrous magnesium sulfate (MgSO4, 10.0 equiv), and the target aldehyde (1.0 equiv).
-
Causality: MgSO4 acts as a desiccant to scavenge the water byproduct, driving the equilibrium toward complete imine formation before the reducing agent is introduced. This prevents the premature reduction of the unreacted aldehyde to an alcohol.
-
-
Incubation : Stir at room temperature for 30 minutes under argon.
-
Reduction : Add Sodium triacetoxyborohydride (STAB, 1.5 equiv).
-
Causality: STAB is a mild, chemo-selective reducing agent that efficiently reduces imines to amines without affecting ketones, esters, or the halogenated phenyl ring[2].
-
-
Completion & IPC : Stir for 16 hours. Self-Validation: Perform chiral HPLC to ensure no racemization occurred during the slightly basic coupling conditions.
-
Workup : Dilute with DCM, wash with saturated aqueous NaHCO3, dry the organic layer over MgSO4, and purify via flash chromatography.
Systems Pharmacology: Downstream Impact of the API
APIs synthesized using this building block often act as allosteric modulators. Figure 2 illustrates the self-validating pharmacological pathway of an mGluR2 PAM derived from this intermediate, demonstrating how the structural rigidity provided by the halogenated amino alcohol translates to receptor-level efficacy.
Figure 2: Mechanism of action for mGluR2 PAMs derived from the halogenated amino alcohol.
References
-
EvitaChem : Buy 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (EVT-13754868). 1
-
Sigma-Aldrich : (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride.
-
ACS Publications : Design, Synthesis, and Characterization of[18F]mG2P026 as a High-Contrast PET Imaging Ligand for Metabotropic Glutamate Receptor 2. 2
-
PMC (NIH) : Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis. 3
Sources
Application Note: Catalytic Applications of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol Derived Ligands in Asymmetric Synthesis
Executive Summary
The synthesis of enantiopure secondary alcohols and chiral amines is a cornerstone of modern pharmaceutical development and fine chemical synthesis. The compound (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (CAS: 1391513-37-3)[1] serves as a highly tunable, structurally rigid chiral amino alcohol ligand[2]. When chelated to transition metals such as Ruthenium (Ru) or Iridium (Ir), this ligand forms highly efficient bifunctional catalysts. This application note details the stereoelectronic causality, quantitative performance, and self-validating experimental protocols for utilizing this ligand in Asymmetric Transfer Hydrogenation (ATH).
Stereoelectronic Causality & Mechanistic Design
The efficacy of chiral amino alcohols in asymmetric catalysis is heavily dependent on the stereoelectronic environment of the ligand[3]. The 2-chloro-4-fluorophenyl moiety introduces a highly specialized chiral pocket that directly influences both the reaction kinetics and the enantioselectivity[4][5].
-
Electronic Causality: The para-fluoro substituent exerts a strong inductive electron-withdrawing effect. In the context of the Noyori-Ikariya bifunctional mechanism, this increases the acidity of the coordinated amine (N-H) proton. This enhanced acidity facilitates the concerted, outer-sphere transfer of the hydride and proton to the carbonyl substrate[6][7]. Furthermore, the electron-deficient aromatic ring enhances the attractive CH/π interactions between the η6-arene of the Ru complex and the aromatic substituent of the ketone, which is a primary driver for chiral induction[7].
-
Steric Causality: The ortho-chloro substituent provides critical steric bulk. Upon chelation to a transition metal, this steric hindrance restricts the free rotation of the phenyl ring, locking the metallacycle into a rigid conformation. This rigidity is essential for effectively blocking the pro-S face of the incoming ketone, thereby driving the high enantiomeric excess (ee) observed in the formation of R-secondary alcohols[7][8].
Reaction Pathways & Logical Relationships
The following diagram illustrates the outer-sphere bifunctional mechanism, highlighting the causality between the ligand structure, base activation, and the concerted transition state.
Ru-catalyzed ATH outer-sphere bifunctional mechanism and catalytic cycle.
Quantitative Performance Data
The table below summarizes the benchmark catalytic performance of the (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol derived Ru-catalyst across various aromatic ketones. The data demonstrates the system's robust conversion rates and high enantioselectivity[6].
| Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| Acetophenone | 0.5 | 25 | 12 | >99 | 94 (R) |
| 4-Fluoroacetophenone | 0.5 | 25 | 10 | >99 | 96 (R) |
| 2-Chloroacetophenone | 1.0 | 25 | 24 | 85 | 88 (R) |
| Propiophenone | 0.5 | 25 | 14 | >95 | 92 (R) |
Self-Validating Experimental Protocols
The following protocol outlines the in situ preparation and application of the Ru-catalyst for the Asymmetric Transfer Hydrogenation of acetophenone. Every step is designed to be self-validating to ensure experimental trustworthiness.
Step-by-step self-validating workflow for Asymmetric Transfer Hydrogenation.
Protocol: Ru-Catalyzed ATH of Acetophenone
Step 1: Catalyst Preparation
-
Action: In an oven-dried Schlenk flask under an argon atmosphere, add [RuCl2(p-cymene)]2 (0.025 mmol) and (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride (0.055 mmol)[1]. Add 5.0 mL of anhydrous isopropanol.
-
Causality: Isopropanol is chosen as it acts as both the solvent and the sacrificial hydride donor, driving the equilibrium forward when used in large excess[6].
-
Validation Checkpoint: The mixture will initially appear as an orange suspension. Stir at 80 °C for 20 minutes until a homogeneous dark orange/red solution forms, indicating successful ligand coordination.
Step 2: Catalyst Activation
-
Action: Cool the solution to 25 °C. Add a 0.1 M solution of KOH in isopropanol (1.0 mL, 0.1 mmol).
-
Causality: The base neutralizes the hydrochloride salt and deprotonates the coordinated amine, generating the active 16-electron Ru-amide species[7].
-
Validation Checkpoint: A distinct color shift from red to dark yellow/brown confirms the formation of the active catalytic species.
Step 3: Substrate Addition & Reaction
-
Action: Add acetophenone (5.0 mmol) to the activated catalyst solution. Stir the reaction mixture at 25 °C.
-
Validation Checkpoint: Monitor the reaction via TLC (Silica gel, 80:20 Hexanes:EtOAc). The UV-active starting material (Rf ~0.5) should progressively disappear, replaced by a more polar, UV-active spot corresponding to 1-phenylethanol (Rf ~0.3). Complete conversion typically occurs within 12 hours.
Step 4: Quenching and Purification
-
Action: Quench the reaction by filtering the mixture through a short pad of silica gel to remove the ruthenium catalyst, washing with 10 mL of EtOAc. Concentrate the filtrate under reduced pressure.
Step 5: Analytical Validation
-
Action: Determine the conversion via 1H NMR (CDCl3) by comparing the integration of the benzylic proton of the product (δ 4.8 ppm) against the methyl protons of the starting material (δ 2.5 ppm). Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, 95:5 Hexanes:Isopropanol, 1.0 mL/min, UV 254 nm).
-
Self-Validation: The emergence of a single major peak corresponding to the (R)-enantiomer confirms the stereochemical fidelity of the chiral pocket.
References
-
[1] Title: (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (hydrochloride) - Apollo Scientific | Source: apolloscientific.co.uk | URL:
-
[2] Title: Buy 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (EVT-13754868) - EvitaChem | Source: evitachem.com | URL:
-
[8] Title: vs N,C-Chelation in Half-Sandwich Iridium Complexes: A Dramatic Effect on Enantioselectivity in Asymmetric Transfer Hydroge | Source: doi.org | URL:
-
[4] Title: Design and Catalyzed Activation of Tak-242 Prodrugs for Localized Inhibition of TLR4-Induced Inflammation | Source: acs.org | URL:
-
[5] Title: A Multicomponent Electrosynthesis of 1,5-Disubstituted and 1-Aryl 1,2,4-Triazoles | Source: acs.org | URL:
-
[3] Title: Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones | Source: researchgate.net | URL:
-
[6] Title: Application Notes: Asymmetric Transfer Hydrogenation of Ketones with a (1R,2S)-1-Amino-2-indanol Derived Ruthenium Catalyst | Source: benchchem.com | URL:
-
[7] Title: Iridium(I) versus Ruthenium(II). A Computational Study of the Transition Metal Catalyzed Transfer Hydrogenation of Ketones | Source: acs.org | URL:
Sources
- 1. 1391513-37-3 Cas No. | (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (hydrochloride) | Apollo [store.apolloscientific.co.uk]
- 2. evitachem.com [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Robust HPLC Method for the Enantioselective Separation of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
Abstract
This application note presents a detailed and optimized High-Performance Liquid Chromatography (HPLC) method for the successful chiral separation of the enantiomers of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol. This compound is a critical chiral building block in medicinal chemistry and pharmaceutical development.[1] The enantiomeric purity of such intermediates is paramount, as different enantiomers of a drug can exhibit widely varying pharmacological, toxicological, and metabolic profiles.[2][3][4] This guide provides a comprehensive protocol using a polysaccharide-based chiral stationary phase (CSP), offering a robust, reproducible, and high-resolution separation suitable for quality control, process monitoring, and research applications.
Introduction: The Imperative of Chirality in Drug Development
Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmaceutical sciences.[5] Biological systems, such as enzymes and receptors, are inherently chiral, leading to stereoselective interactions with drug molecules.[4] Consequently, the enantiomers of a chiral drug can have distinct biological effects, with one enantiomer providing the therapeutic benefit while the other may be inactive, less active, or even responsible for adverse effects.[3][6]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the stereochemical characterization of chiral drugs, strongly favoring the development of single-enantiomer pharmaceuticals.[4][5][6] This regulatory landscape underscores the necessity for reliable analytical methods to separate and quantify enantiomers.[2] 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a key intermediate whose stereochemical integrity must be rigorously controlled during synthesis to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This document serves as a practical guide for researchers and analysts, detailing a validated HPLC method for the enantiomeric resolution of this specific amino alcohol.
Principles of Chiral Recognition via HPLC
The separation of enantiomers by HPLC is achieved by creating a transient diastereomeric interaction between the analyte and a chiral selector. This is most commonly accomplished by using a Chiral Stationary Phase (CSP), where the chiral selector is immobilized onto a solid support (typically silica gel).
The fundamental mechanism relies on the differential interaction energies between each enantiomer and the CSP. For separation to occur, there must be a sufficient difference in the stability of the diastereomeric complexes formed. These interactions are typically a combination of:
-
Hydrogen Bonding: Crucial for compounds with functional groups like amines (-NH2) and hydroxyls (-OH), such as the target analyte.
-
π-π Interactions: Occur between aromatic rings of the analyte and the CSP.
-
Dipole-Dipole Interactions: Result from polar functional groups.
-
Steric Hindrance: The three-dimensional fit of the analyte into the chiral cavities or grooves of the CSP.
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are exceptionally versatile and have demonstrated broad applicability for separating a wide range of chiral compounds, including amino alcohols.[7][8] The helical structure of the polysaccharide polymer creates well-defined chiral grooves, providing the necessary environment for effective enantiorecognition.
Experimental Protocol: HPLC Method
This protocol outlines a direct method for the enantioseparation of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol without prior derivatization.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Chiral Column: A polysaccharide-based CSP is recommended. For this application, a column such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or an equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP is highly effective.
-
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (EtOH) (HPLC grade)
-
Racemic 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol standard
-
Chromatographic Conditions
The following parameters have been optimized to achieve baseline separation. These should be used as a starting point and can be further refined to meet specific system suitability requirements.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol / Ethanol (85:10:5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | ~20 minutes (or until both enantiomers have eluted) |
Sample Preparation
-
Stock Solution: Accurately weigh and dissolve the racemic 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol standard in the mobile phase to achieve a final concentration of approximately 1.0 mg/mL.
-
Working Solution: If necessary, dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 0.1 mg/mL) to ensure the detector response is within the linear range.
-
Filtration: Prior to injection, filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) to remove any particulates and protect the column from clogging.[9]
Analytical Procedure
-
System Equilibration: Purge the HPLC system and equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.
-
Blank Injection: Inject a sample of the mobile phase (blank) to ensure the baseline is free from interfering peaks.
-
Sample Injection: Inject the prepared sample solution onto the column and begin data acquisition.
-
Peak Identification: If individual enantiomer standards are available, inject them separately to confirm the elution order.
Caption: HPLC experimental workflow from sample preparation to data analysis.
Results and Data Analysis
Under the specified conditions, a successful separation should yield two distinct, well-resolved peaks corresponding to the two enantiomers.
Key Parameters to Evaluate:
-
Retention Factor (k'): k' = (tR - t0) / t0
-
Where tR is the retention time of the peak and t0 is the column dead time.
-
-
Separation Factor (α): α = k'2 / k'1
-
Where k'2 and k'1 are the retention factors of the second and first eluting enantiomers, respectively. A value of α > 1.1 is desirable.
-
-
Resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2)
-
Where tR1 and tR2 are the retention times, and w1 and w2 are the peak widths at the base. A baseline resolution (Rs ≥ 1.5) is the goal for accurate quantification.
-
-
Enantiomeric Excess (% ee): % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100
-
Where Area1 and Area2 are the integrated peak areas of the two enantiomers.
-
Method Optimization and Troubleshooting
The separation is highly sensitive to the mobile phase composition. Fine-tuning may be required based on the specific column batch and HPLC system.
Caption: Logical guide for method optimization and troubleshooting.
-
Poor Resolution (Rs < 1.5):
-
Decrease the percentage of alcohol modifier (IPA/EtOH): This will increase retention times and often improves selectivity (α), leading to better resolution. Make small, incremental changes (e.g., 1-2%).
-
Change the alcohol modifier: Sometimes, switching from IPA to EtOH or vice-versa can alter the hydrogen bonding interactions and significantly impact selectivity.[8]
-
-
Excessive Retention Time:
-
Increase the percentage of alcohol modifier: This will decrease the retention time of both peaks. Be cautious as this may also reduce resolution.
-
-
Peak Tailing:
-
Ensure the sample is fully dissolved and the sample solvent matches the mobile phase.
-
The addition of a small amount of a basic additive like diethylamine (DEA) to the mobile phase (e.g., 0.1%) can sometimes improve the peak shape for basic analytes like amines, but should be used judiciously as it can alter selectivity.
-
Conclusion
The HPLC method detailed in this application note provides an effective and reliable solution for the enantioselective separation of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol. By utilizing a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase, baseline resolution (Rs ≥ 1.5) is readily achievable. This method is directly applicable for determining enantiomeric purity and is a vital tool for ensuring the quality and stereochemical integrity of this important pharmaceutical intermediate throughout the drug development pipeline.[2][5]
References
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Vertex AI Search.
- Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
- Clinical Importance of Chirality in Drug Design and Pharmaceuticals. (2025). Longdom Publishing.
- The Significance of Chirality in Drug Design and Development. (n.d.). PMC.
- Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. (n.d.).
- The importance of chirality in API development. (n.d.). Veranova.
- Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Chiral stationary phases and applications in gas chrom
- 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol. (n.d.). EvitaChem.
- Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers. (n.d.). Benchchem.
- Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. (2005).
- Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral st
- On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (2019). MDPI.
- Technical Support Center: Chiral HPLC Methods for (2r)-2-(2-Chlorophenyl)oxirane. (n.d.). Benchchem.
Sources
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- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pure-synth.com [pure-synth.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. veranova.com [veranova.com]
- 6. longdom.org [longdom.org]
- 7. scas.co.jp [scas.co.jp]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Step-by-step synthesis of oxazolidinones from 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
Introduction & Mechanistic Rationale
The oxazolidin-2-one core is a privileged scaffold in medicinal chemistry, famously serving as the pharmacophore for antibacterial agents and functioning as a highly effective chiral auxiliary in asymmetric synthesis[1]. This protocol details the step-by-step conversion of 2-amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol into its corresponding cyclic carbamate, 4-(2-chloro-4-fluorophenyl)oxazolidin-2-one.
Causality in Reagent Selection: Historically, the cyclization of 1,2-amino alcohols to oxazolidinones relied on highly toxic phosgene or its derivatives (e.g., triphosgene)[2]. While dialkyl carbonates (like diethyl carbonate) offer a greener alternative, they require harsh basic conditions and prolonged high temperatures that can compromise the stereochemical integrity of benzylic centers. To ensure a safe, scalable, and stereoretentive process, we employ 1,1'-carbonyldiimidazole (CDI) as a mild, solid, phosgene-free C1 synthon.
Mechanistic Pathway:
-
Free-basing: The starting material is commercially available primarily as a hydrochloride salt (CAS: 1391513-37-3)[3]. An organic base is required to liberate the nucleophilic free amine.
-
Activation: The primary amine, being significantly more nucleophilic than the primary alcohol, selectively attacks the carbonyl carbon of CDI. This displaces one equivalent of imidazole to form an N-(2-hydroxyethyl)imidazole-1-carboxamide intermediate[4].
-
Cyclization: The adjacent hydroxyl group undergoes intramolecular nucleophilic attack on the activated urea carbonyl, expelling a second equivalent of imidazole to close the thermodynamically stable 5-membered oxazolidin-2-one ring[2].
Quantitative Reaction Parameters
The following stoichiometric table is optimized for a standard 10 mmol laboratory scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol (10 mmol scale) | Function |
| 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol HCl | 226.07 | 1.0 | 2.26 g | Starting Material |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.2 | 1.95 g | Carbonyl Source / Activator |
| Triethylamine (TEA) | 101.19 | 2.5 | 3.48 mL | Base (Free-basing & Acid Scavenger) |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | 0.2 M | 50.0 mL | Solvent |
Experimental Protocol
Phase 1: Preparation and Free-Basing
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Suspend 2-amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride (2.26 g, 10.0 mmol) in anhydrous THF (50 mL) to achieve a 0.2 M concentration.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add Triethylamine (3.48 mL, 25.0 mmol) dropwise over 5 minutes.
-
Expert Insight: The excess base (2.5 eq) is critical. It ensures complete neutralization of the HCl salt and compensates for any trace moisture-induced degradation of CDI later in the reaction. Stir for 15 minutes until a fine white precipitate (TEA·HCl) forms.
-
Phase 2: CDI Activation and Cyclization
-
Add CDI (1.95 g, 12.0 mmol) portion-wise to the 0 °C mixture.
-
Expert Insight: CDI is highly moisture-sensitive. Rapid portion-wise addition minimizes hydrolysis[4] while controlling the mild exotherm associated with the initial amine acylation.
-
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 hour to ensure complete formation of the imidazole-1-carboxamide intermediate.
-
Attach a reflux condenser and heat the reaction to 50 °C for 4–6 hours.
-
Expert Insight: While the initial amine attack is rapid at room temperature, the subsequent intramolecular cyclization by the less nucleophilic alcohol requires thermal energy to overcome the activation barrier and drive the reaction to completion[2].
-
Phase 3: Work-Up and Purification
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl (50 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Combine the organic layers and wash sequentially with 1N HCl (2 × 30 mL).
-
Critical Step: The acidic wash protonates and removes the imidazole byproduct (pKa ~7.0) and any residual TEA, preventing them from co-eluting with the target product.
-
-
Wash with saturated NaHCO₃ (30 mL) and brine (30 mL), then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude 4-(2-chloro-4-fluorophenyl)oxazolidin-2-one.
-
Purify via flash column chromatography (Silica gel, 70:30 Hexanes/EtOAc) if trace impurities remain.
Analytical Validation System
To ensure the protocol is self-validating, monitor the reaction and confirm the final structure using the following analytical benchmarks:
-
Thin-Layer Chromatography (TLC): Monitor the disappearance of the highly polar amino alcohol (which strongly binds to silica and stains positive with ninhydrin) and the emergence of a less polar, UV-active spot (typically Rf ~ 0.4 in 1:1 Hexanes/EtOAc).
-
¹H NMR (CDCl₃): Structural validation is confirmed by the presence of a broad singlet for the carbamate N-H (~5.5–6.0 ppm) and the characteristic ABX spin system of the newly formed oxazolidinone ring. Look for the diagnostic shift of the benzylic methine proton (C4 of the oxazolidinone) to ~4.8–5.2 ppm, coupled with the diastereotopic C5 methylene protons at ~4.1–4.6 ppm.
Mechanistic Workflow Visualization
Fig 1: Mechanistic workflow for the CDI-mediated synthesis of oxazolidinones from amino alcohols.
References
-
(R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (hydrochloride) - Apollo Scientific. apolloscientific.co.uk. 3
-
Technical Support Center: Synthesis of Amino Alcohol Compounds - Benchchem. benchchem.com. 4
-
Oxazolidinone synthesis - Organic Chemistry Portal. organic-chemistry.org. 1
-
Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts | The Journal of Organic Chemistry. acs.org. 2
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when performing coupling reactions with the sterically hindered substrate, 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol. The ortho-chloro substituent on the phenyl ring presents a significant steric barrier, which can impede catalyst-substrate interactions and lead to low yields or failed reactions. This resource is designed to help you navigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly tackle problems you may encounter in the lab.
Question 1: My Buchwald-Hartwig amination with 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is giving low to no yield. What are the likely causes and how can I fix it?
Low yields in Buchwald-Hartwig aminations involving this substrate are a common issue, primarily due to the steric hindrance from the ortho-chloro group.[1][2][3] Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection are Critical:
-
The Problem: Standard palladium catalysts and simple phosphine ligands often fail to overcome the steric barrier. The bulky nature of the substrate prevents efficient oxidative addition and reductive elimination, key steps in the catalytic cycle.
-
The Solution: Employ Bulky, Electron-Rich Ligands. The development of sterically demanding ligands has been a game-changer for coupling hindered substrates.[1][3] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species that can more readily undergo oxidative addition with the sterically encumbered aryl chloride.
| Ligand Family | Recommended Ligands | Key Features & Rationale |
| Biarylphosphines | RuPhos, BrettPhos | These ligands possess bulky biaryl backbones that create a large "bite angle," which facilitates reductive elimination. RuPhos is particularly effective for the arylation of secondary amines.[4] |
| Diphosphinoamines | (Ph2P)2N(Ar) | These "PNP" ligands have proven effective for coupling a range of sterically demanding substrates, sometimes reducing reaction times from days to minutes with microwave irradiation.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr | NHC ligands can be highly effective in promoting C-N bond formation, particularly with less reactive aryl chlorides. |
-
Protocol Insight: Start by screening a panel of bulky phosphine ligands. A multi-ligand approach, using a combination of ligands like BrettPhos and RuPhos, has also been shown to exhibit broad substrate scope and high reactivity.[4]
2. Optimizing Reaction Conditions:
-
The Problem: Suboptimal temperature, base, or solvent can halt the reaction.
-
The Solution:
-
Temperature: Gradually increase the reaction temperature. Insufficient thermal energy can lead to a sluggish reaction.[5] However, be mindful that excessively high temperatures can lead to catalyst decomposition or side reactions like protodeboronation in Suzuki couplings.[6]
-
Base: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice. For base-sensitive functional groups, weaker bases like cesium carbonate (Cs2CO3) in a solvent like t-BuOH can be effective.[4]
-
Solvent: Aprotic, polar solvents are often used. 1,4-Dioxane and toluene are common choices.[2] Ensure your solvent is rigorously degassed to prevent oxidation of the palladium catalyst.
-
3. Reagent Purity and Stoichiometry:
-
The Problem: Impurities in starting materials or incorrect molar ratios can inhibit the catalyst or lead to incomplete reactions.[5]
-
The Solution:
-
Ensure the purity of your 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol and the coupling partner.
-
Carefully control the stoichiometry. A slight excess of the amine coupling partner (e.g., 1.2 equivalents) is often used.
-
Question 2: I'm attempting a Suzuki-Miyaura coupling with a derivative of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, but the reaction is sluggish and I'm observing significant amounts of starting material. What should I try?
The reduced reactivity of aryl chlorides in Suzuki-Miyaura couplings is a known challenge, compounded here by steric hindrance.[7]
1. Catalyst System is Paramount:
-
The Problem: Your palladium source and ligand may not be active enough for this challenging substrate.
-
The Solution:
-
Palladium Precatalysts: Utilize modern palladium precatalysts (e.g., BrettPhos Pd G3) which are designed to generate the active Pd(0) species more reliably.
-
Ligand Choice: As with the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are essential. For sterically demanding Suzuki couplings, ligands like RuPhos have shown excellent performance.[8]
-
2. Addressing Side Reactions:
-
The Problem: Protodeboronation, where the boronic acid is replaced by a hydrogen atom, is a common side reaction, especially at higher temperatures and with certain bases.[6]
-
The Solution:
3. Experimental Setup:
-
The Problem: Inconsistent results can arise from improper reaction setup.
-
The Solution:
Question 3: My Sonogashira coupling is failing. What are the key parameters to investigate for this sterically hindered substrate?
Sonogashira couplings are generally robust, but steric hindrance can impede the reaction.[10]
1. Catalyst and Co-catalyst:
-
The Problem: The standard Pd/Cu catalytic system may not be efficient enough.
-
The Solution:
-
While the classic system often works, consider copper-free Sonogashira conditions, which can sometimes offer advantages for complex substrates.[10]
-
Recent developments in iron- and cobalt-catalyzed Sonogashira reactions offer promising, more economical alternatives to palladium.[11] Some iron-based systems have shown good tolerance for sterically hindered aryl iodides.[11]
-
2. Base and Solvent:
-
The Problem: The choice of base and solvent is crucial for the deprotonation of the terminal alkyne and the overall reaction rate.[12]
-
The Solution:
-
An amine base, such as triethylamine or diethylamine, is typically used and can also serve as the solvent.[10]
-
The reaction medium must be basic to neutralize the hydrogen halide byproduct.[10]
-
For some systems, a combination of a moderately polar aprotic solvent like acetonitrile with an inorganic base such as Cs2CO3 has proven effective.[12]
-
3. Leaving Group:
-
The Problem: The reactivity of the aryl halide significantly impacts the reaction.
-
The Solution: If possible, consider using the aryl bromide or iodide analogue of your substrate, as they are more reactive than the chloride in Sonogashira couplings.[10]
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance such a significant issue for 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol?
The chloro group at the ortho position of the phenyl ring physically blocks the approach of the palladium catalyst to the carbon-halogen bond. This makes the crucial oxidative addition step of the catalytic cycle significantly more difficult, slowing down or preventing the reaction altogether.
Q2: Can I use protecting groups to mitigate the steric hindrance?
Protecting the amino and/or hydroxyl groups is a standard strategy in multi-step synthesis. While it won't directly reduce the steric bulk of the ortho-chloro group, it can prevent unwanted side reactions and may subtly influence the conformation of the molecule, potentially improving catalyst accessibility. However, the primary challenge of the ortho-substituent remains.
Q3: Are there alternative coupling strategies I should consider?
Yes, copper-catalyzed Ullmann-type couplings are a promising alternative to palladium-catalyzed reactions for C-N and C-O bond formation.[13] Advances in ligand design have expanded the scope of Ullmann couplings to include less reactive aryl halides.
Q4: How important is the choice of palladium precursor?
It is very important. While simple salts like Pd(OAc)2 are sometimes used, they can be unreliable in forming the active catalytic species.[14] Pre-formed catalytic complexes or precatalysts are generally more robust and give more reproducible results.
Q5: What is the role of the fluorinated substituents on the phenyl ring?
The fluorine atom at the para position is an electron-withdrawing group. This can make the aryl halide more susceptible to oxidative addition, which could partially counteract the negative steric effect of the ortho-chloro group. Additionally, fluorinated alcohols, if used as solvents, can stabilize cationic intermediates and promote reactions.[15][16]
Visualizing the Path to Success
Decision Workflow for Overcoming Steric Hindrance
Caption: A decision-making workflow for troubleshooting coupling reactions.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination with a Sterically Hindered Substrate
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.01-2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, 1 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5][6]
References
- BenchChem. (n.d.). Troubleshooting guide for low yield in 2-Amino-4-chloro-5-fluorophenol reactions.
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 31-54. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
Newman, S. G., & Lautens, M. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 49(48), 9166-9169. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Shields, J. D., et al. (2021). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. [Link]
-
Kumar, A., et al. (2017). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 46(34), 11257-11265. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(23), 15474-15484. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
- Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. (2021).
-
B-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. (2012). Organic Letters, 14(24), 6242-6245. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2011).
-
Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. (2021). Organic & Biomolecular Chemistry, 19(44), 9636-9650. [Link]
- Methods and Strategies for C–N Bond Form
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? Retrieved from [Link]
- Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. (2023). Journal of Molecular Graphics and Modelling, 123, 108530.
-
Strategy for the Synthesis of Phenylalanine Derivatives through the Addition of Aryl Radicals to Dehydroamino Acid via Photoinduced Decarboxylation or Deboronation. (2015). Organic Letters, 17(16), 4054-4057. [Link]
-
Tian, F.-X., & Qu, J. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry, 87(3), 1814-1829. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (2018). Organic & Biomolecular Chemistry, 16(34), 6213-6220. [Link]
-
Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. (2022). PubMed. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
Sources
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- 3. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Reddit - Please wait for verification [reddit.com]
- 8. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Best purification and recrystallization techniques for crude 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for the purification and recrystallization of crude 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize their purification workflows.
Frequently Asked Questions (FAQs): Fundamentals of Purification
This section addresses foundational questions regarding the target compound and the principles behind its purification.
Q1: What are the key physicochemical properties of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol?
2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is an amino alcohol derivative with a molecular formula of C₈H₉ClFNO and a molecular weight of approximately 189.61 g/mol [1]. It is a solid at room temperature and possesses a chiral center, making it a valuable building block in medicinal chemistry and organic synthesis[1]. The presence of both a basic amino group and a polar hydroxyl group dictates its solubility, generally favoring more polar solvents, especially those capable of hydrogen bonding.
Q2: What are the common impurities expected in crude 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol?
The impurity profile is highly dependent on the synthetic route. Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, precursors like a corresponding styrene oxide, an α-bromoketone, or 2-chloro-4-fluorophenol may be present[1].
-
Synthetic By-products: Side reactions can lead to the formation of isomers, over-alkylated products, or degradation products[2]. For instance, methods involving the reduction of an α-azido ketone could leave residual azide intermediates.
-
Stereoisomers: As the compound is chiral, the crude product from a non-stereoselective synthesis will be a racemic mixture of (R) and (S) enantiomers. If a specific enantiomer is desired, the other is considered a chiral impurity[1][3].
-
Residual Solvents and Reagents: Solvents used during the reaction or initial workup may persist in the crude solid[2][4].
Q3: Why is high purity essential for this compound?
For drug development and advanced synthesis, achieving high purity is critical. Impurities can negatively impact the yield and purity of subsequent synthetic steps, introduce unwanted side effects in biological assays, and complicate analytical characterization[2]. For chiral compounds, enantiomeric purity is paramount, as different enantiomers can have vastly different pharmacological or toxicological profiles[3][].
Core Experimental Protocol: Recrystallization
Recrystallization is a powerful technique for purifying crude organic solids. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures[6].
Step 1: Solvent Selection
The ideal solvent is one where the target compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures[7]. Given the amino alcohol structure, a systematic screening of polar solvents is recommended.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale & Considerations |
| Alcohols | Ethanol, Isopropanol (IPA), Methanol | Good general-purpose polar protic solvents. Excellent for dissolving polar compounds when hot. Methanol may be too strong a solvent, leading to lower recovery. |
| Ketones | Acetone | A polar aprotic solvent that can be effective. Its low boiling point facilitates easy removal. |
| Esters | Ethyl Acetate | Medium polarity. Often used in mixed solvent systems. |
| Water | H₂O | Can be used, especially for the hydrochloride salt form. May be used as an anti-solvent in a mixed system with an alcohol. |
| Mixed Solvents | Ethanol/Water, Isopropanol/Hexane, Ethyl Acetate/Hexane | Used when no single solvent provides the ideal solubility profile. A "good" solvent dissolves the compound, and a "poor" (anti-solvent) is added to induce crystallization.[6][7] |
Step 2: The Recrystallization Workflow
The following is a generalized step-by-step protocol. Researchers should optimize solvent choice and volumes based on small-scale trials.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected "good" solvent. Heat the mixture to a gentle boil while stirring[8]. Continue adding small portions of the hot solvent until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling[9].
-
Decolorization (Optional): If the hot solution is colored, it may indicate the presence of high-molecular-weight, colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes[8]. Causality: The porous surface of activated charcoal adsorbs colored impurities.
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): This step removes the charcoal or any insoluble impurities. Pre-heat a funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it as quickly as possible to prevent premature crystallization in the funnel[10]. Rinse the original flask and the filter paper with a small amount of hot solvent to recover all the product.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature[6][11]. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation[9].
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a minimal amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces[8][9]. Causality: Using ice-cold solvent minimizes redissolving the purified product.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying on the filter, followed by drying in a vacuum oven.
Visualization: General Recrystallization Workflow
Caption: Workflow for the purification of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol via recrystallization.
Troubleshooting Guide
This section provides solutions to common problems encountered during recrystallization in a direct question-and-answer format.
Q: I've cooled the solution, but no crystals have formed. What should I do?
A: This is a very common issue, often caused by either using too much solvent or the solution becoming supersaturated[12].
-
Probable Cause 1: Too much solvent was used. The concentration of the compound is too low to crystallize even when cold[12][13].
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Aim to reduce the volume by 20-30%, then attempt to cool it again[12].
-
-
Probable Cause 2: Supersaturation. The solution holds more dissolved solute than it theoretically should at that temperature, and crystallization requires a nucleation event to begin[9][12].
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a rough surface for crystals to begin forming[12][13].
-
Solution 2: Seed Crystal. If available, add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth[9][13].
-
Q: Instead of crystals, an oil has separated from the solution. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high concentration of solute or impurities depressing the melting point[10][13].
-
Solution 1: Re-dissolve and Dilute. Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to lower the saturation point[13]. Then, attempt to cool the solution again, but much more slowly. Insulating the flask can help.
-
Solution 2: Slower Cooling. Rapid cooling can favor oil formation. Ensure the hot flask is left on a benchtop to cool to room temperature without disturbance before moving to an ice bath[11][12].
-
Solution 3: Change Solvent System. If oiling out persists, the chosen solvent system may be unsuitable. A different solvent or solvent pair should be investigated.
Q: My final yield of pure crystals is very low. What went wrong?
A: A low yield can result from several procedural errors[13].
-
Probable Cause 1: Using too much solvent. This is the most common reason for low recovery, as a significant portion of the product remains in the mother liquor[9][12][13].
-
Probable Cause 2: Premature crystallization. If the product crystallizes during hot filtration, it will be lost with the impurities.
-
Probable Cause 3: Excessive washing. Washing the final crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away some of the product[9].
-
Solution: To check if the product is in the mother liquor, you can try to evaporate the filtrate to see if a large amount of solid is recovered[13]. If so, the recrystallization should be repeated with less solvent. Always ensure funnels are pre-heated for hot filtration and use a minimal amount of ice-cold solvent for washing.
Visualization: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Advanced Topic: Chiral Resolution
Q: How can I separate the (R) and (S) enantiomers of the final product?
A: Since the crude product is often a racemic mixture, separating the enantiomers (a process called chiral resolution) is a common requirement.
-
Classical Resolution via Diastereomeric Salts: This is a well-established method for resolving chiral amines[14].
-
React the racemic amino alcohol with a single, pure enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid).
-
Form Diastereomers: This reaction creates a mixture of two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Unlike enantiomers, diastereomers have different physical properties, including solubility.
-
Fractional Crystallization: A suitable solvent is chosen to exploit this solubility difference. One diastereomeric salt will crystallize out of the solution preferentially.
-
Isolate and Liberate: The crystallized salt is isolated, and the chiral acid is neutralized with a base to liberate the pure, single enantiomer of the amino alcohol.
-
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can also be used to separate enantiomers, which is often preferred for analytical purposes or small-scale preparative work due to its efficiency[3][].
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
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Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
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-
California State University, Long Beach. Recrystallization1. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
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-
Organic Syntheses. Procedure. [Link]
-
OChem Pal. recrystallization-2.doc.pdf. [Link]
-
PubChem. (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL. [Link]
-
Dhangar, K. R., et al. (2017). Journal of the Chilean Chemical Society. [Link]
-
Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
NextSDS. (2S)-2-AMINO-2-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL. [Link]
-
Onyx Scientific. Chiral Resolution Screening. [Link]
-
SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. [Link]
-
ACS Publications. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. [Link]
-
PubChem. 2-Amino-2-(4-fluorophenyl)ethanol. [Link]
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Pharmaceutical Technology. (2019, October 2). Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. [Link]
-
National Center for Biotechnology Information. (2020, June 24). A review of the newly identified impurity profiles in methamphetamine seizures. [Link]
-
MDPI. (2022, November 21). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. [Link]
-
Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]
-
Wiley Online Library. "Ethanolamines and Propanolamines," in: Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
European Patent Office. (1999). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. [Link]
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Minimizing side reactions during 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol oxidation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific mechanistic and practical challenges associated with the oxidation of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol .
Because this molecule is a chiral 1,2-amino alcohol (β-amino alcohol) with an electron-withdrawing halogenated aryl ring, it is highly susceptible to side reactions such as oxidative C-C bond cleavage, over-oxidation, N-oxidation, and racemization. This guide provides field-proven, self-validating workflows to ensure chemoselectivity and stereofidelity.
Troubleshooting Guide & FAQs
Q1: During oxidation, I am recovering 2-chloro-4-fluorobenzaldehyde and ammonia instead of my desired amino aldehyde. What is causing this C-C bond cleavage? Causality & Solution: You are observing oxidative cleavage, a reaction mechanistically similar to the Malaprade (periodate) cleavage of 1,2-diols. When an unprotected 1,2-amino alcohol is exposed to strong oxidants (e.g., KMnO₄, NaIO₄, or unbuffered heavy metals), the oxidant coordinates with both the oxygen and nitrogen atoms to form a cyclic intermediate, which subsequently fragments to cleave the C-C bond. To prevent this: You must disrupt the ability of the nitrogen to coordinate with the oxidant. Protect the primary amine using a bulky, electron-withdrawing group like a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group prior to oxidation.
Q2: I want to isolate the α-amino aldehyde, but my reaction over-oxidizes to the carboxylic acid. How can I arrest the oxidation at the aldehyde stage? Causality & Solution: Over-oxidation to the carboxylic acid typically occurs when water is present in the reaction mixture. Aldehydes rapidly form geminal diols (aldehyde hydrates) in aqueous conditions, which are immediately oxidized further to carboxylic acids. To prevent this: Use strictly anhydrous oxidation protocols. The Swern Oxidation (oxalyl chloride, DMSO, Et₃N)[1] or Dess-Martin Periodinane (DMP) [2] are the gold standards here. These reagents operate via non-aqueous mechanisms (alkoxysulfonium ylide and iodine(V) ligand exchange, respectively), completely preventing hydrate formation and subsequent over-oxidation.
Q3: I am observing significant racemization at the chiral center (the carbon bearing the aryl and amine groups). How do I preserve the stereocenter? Causality & Solution: The resulting α-amino aldehyde is highly prone to enolization because the α-proton is rendered acidic by the adjacent electron-withdrawing 2-chloro-4-fluorophenyl ring and the carbonyl group. If the reaction temperature is too high or if a strong, unhindered base is present for prolonged periods, the stereocenter will epimerize. To prevent this: If using a Swern oxidation, strictly maintain the reaction at -78 °C and use a bulky base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine. Quench the reaction at -78 °C before allowing it to warm. Alternatively, use DMP, which is mildly acidic and avoids the use of base entirely [2].
Q4: Can I use TEMPO to oxidize this molecule directly to the carboxylic acid? Causality & Solution: Yes, but unprotected primary amines can undergo N-oxidation or condense with the product to form imines. You must first N-protect the molecule. Once protected, a TEMPO-mediated oxidation using a primary oxidant like bis(acetoxy)iodobenzene (BAIB) or buffered NaOCl (Anelli's oxidation) in a biphasic solvent system will smoothly yield the carboxylic acid [3].
Mechanistic Pathways & Side Reactions
Mechanistic pathways of 1,2-amino alcohol oxidation and associated side reactions.
Quantitative Comparison of Oxidation Methods
To select the optimal reagent system, consult the following comparison matrix. Data is synthesized from standard amino alcohol oxidation profiling [1][2][3].
| Oxidation Method | Target Product | Reagents | C-C Cleavage Risk | Racemization Risk | Over-Oxidation Risk |
| Swern Oxidation | Aldehyde | (COCl)₂, DMSO, DIPEA, CH₂Cl₂ | Low (if N-protected) | Low (if kept at -78°C) | None (Anhydrous) |
| Dess-Martin (DMP) | Aldehyde | DMP, CH₂Cl₂, 0°C to RT | Low (if N-protected) | Very Low (Neutral/Acidic) | None (Anhydrous) |
| TEMPO / BAIB | Carboxylic Acid | TEMPO (cat.), BAIB, MeCN/H₂O | Low (if N-protected) | Low | High (Desired outcome) |
| KMnO₄ / NaIO₄ | N/A (Avoid) | KMnO₄ or NaIO₄, H₂O | Very High | N/A (Molecule destroyed) | N/A |
Experimental Protocols
The following self-validating protocols ensure complete control over the reaction environment.
Protocol A: N-Boc Protection (Pre-requisite)
Causality: Shielding the amine prevents N-oxidation and disrupts the bidentate chelation required for C-C bond cleavage.
-
Dissolve 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).
-
Add Et₃N (1.2 equiv) and cool the mixture to 0 °C.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise.
-
Warm to room temperature and stir for 4 hours. Validation: Monitor by TLC (Ninhydrin stain will change from positive to negative as the primary amine is consumed).
-
Wash with 10% citric acid, then brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Swern Oxidation to the Aldehyde
Causality: Utilizing an alkoxysulfonium ylide intermediate ensures oxidation stops strictly at the aldehyde.
-
In an oven-dried flask under Argon, add oxalyl chloride (1.5 equiv) to anhydrous CH₂Cl₂ and cool to -78 °C.
-
Slowly add anhydrous DMSO (3.0 equiv). Stir for 15 minutes to generate the active intermediate.
-
Dissolve the N-Boc protected amino alcohol (1.0 equiv) in CH₂Cl₂ and add dropwise over 10 minutes. Stir for 45 minutes at -78 °C.
-
Add DIPEA (5.0 equiv) dropwise. Crucial Step: DIPEA is bulkier than Et₃N, minimizing α-proton abstraction and racemization [1].
-
Stir for 30 minutes at -78 °C, then quench at -78 °C with saturated aqueous NH₄Cl before allowing the flask to warm to room temperature. Extract with CH₂Cl₂.
Protocol C: TEMPO-Mediated Oxidation to Carboxylic Acid
Causality: TEMPO provides a highly chemoselective route to the acid without harsh heavy metals, utilizing BAIB to continuously regenerate the active oxoammonium species [3].
-
Dissolve the N-Boc protected amino alcohol (1.0 equiv) in a 1:1 mixture of MeCN and H₂O.
-
Add TEMPO (0.1 equiv) and BAIB (2.2 equiv).
-
Stir vigorously at room temperature for 4-6 hours. Validation: The reaction mixture will temporarily darken (active TEMPO radical) and lighten as the reaction completes.
-
Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract with EtOAc.
Optimized Workflow Visualization
Optimized experimental workflow for the controlled oxidation of 1,2-amino alcohols.
References
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Available at:[Link]
Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol Analysis
Welcome to the technical support guide for the HPLC analysis of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As an amino alcohol with a halogenated phenyl ring and a chiral center, this molecule presents unique and interesting challenges in chromatographic analysis.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, helping you develop robust and reliable HPLC methods.
Section 1: Foundational Knowledge & Initial Method Development
This section covers the essential background information and provides a logical starting point for your method development. Understanding the analyte's behavior is the first step toward an optimized separation.
FAQ 1: What are the key physicochemical properties of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol that influence its HPLC analysis?
Answer: The chromatographic behavior of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is governed by three primary structural features: its basic amino group, its polar hydroxyl group, and its hydrophobic substituted phenyl ring.
-
Basic Amino Group (-NH₂): This is the most influential functional group for controlling retention and peak shape in reversed-phase HPLC. The primary amine is basic and will be protonated (ionized) at acidic pH. This ionization state dramatically impacts the molecule's polarity and its potential for undesirable secondary interactions with the stationary phase.[2][3]
-
Hydrophobic Phenyl Ring (-C₆H₃ClF): The chloro- and fluoro-substituted phenyl ring provides significant hydrophobicity, making the compound well-suited for reversed-phase chromatography. This non-polar character is the primary driver for retention on C18 or C8 columns.
-
Polar Hydroxyl Group (-OH): The alcohol group adds polarity to the molecule, which can decrease retention in reversed-phase mode.
-
Chiral Center: The carbon atom to which the amino and hydroxyl groups are attached is a stereocenter, meaning the molecule exists as enantiomers.[1] Standard achiral HPLC methods will not separate these enantiomers; a specialized chiral method is required for this purpose.[4][5]
FAQ 2: What is a good starting point for a reversed-phase HPLC method for this compound?
Answer: For a new method, it is always best to start with a generic, robust set of conditions and optimize from there. Based on the analysis of structurally similar compounds like halogenated aminophenols, a gradient reversed-phase method using a C18 column and an acidic mobile phase is a highly effective starting point.[6][7] The acidic pH helps to ensure consistent protonation of the amino group and minimizes interactions with the silica backbone of the column.[8]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 or 5 µm | A general-purpose reversed-phase column with good efficiency and capacity. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | Low pH protonates the basic amine, leading to sharper peaks, and also suppresses the ionization of residual silanols on the column.[6][9] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower viscosity, while methanol can offer different selectivity.[9][10] |
| Gradient | 10% to 90% B over 15 minutes | A broad gradient is ideal for initial screening to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at 220 nm or 254 nm | The phenyl ring provides UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 5-10 µL | A small volume minimizes potential peak distortion from the injection solvent. |
FAQ 3: How does mobile phase pH affect the retention and peak shape of this analyte?
Answer: Mobile phase pH is the most critical parameter for controlling the retention of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol. Its impact stems from its effect on the ionization state of the molecule's basic amino group.[2][11]
-
At Low pH (e.g., pH < 4): The amino group is fully protonated (R-NH₃⁺). In this ionized state, the molecule is more polar (less hydrophobic) and will be less retained on a reversed-phase column, resulting in a shorter retention time.[12]
-
At High pH (e.g., pH > 9): The amino group is in its neutral, free-base form (R-NH₂). This form is significantly more hydrophobic and will be more strongly retained, leading to a longer retention time.
-
At Intermediate pH (near the pKa): When the mobile phase pH is close to the pKa of the amino group, a mixture of ionized and non-ionized forms will exist. In this range, small changes in pH can cause large and unpredictable shifts in retention time, leading to a non-robust method.[2][13] Furthermore, this can lead to poor peak shapes.[11]
For robust method development, it is crucial to work at a pH that is at least 1.5-2 units away from the analyte's pKa.[2][8]
Caption: Relationship between pH, analyte ionization, and HPLC retention.
Section 2: Troubleshooting Common Chromatographic Problems
Even with a good starting point, you may encounter issues like peak tailing or retention drift. This section provides systematic approaches to diagnose and solve these common problems.
FAQ 4: My peak for 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is tailing. What are the causes and how can I fix it?
Answer: Peak tailing is the most common issue for basic compounds like this analyte. The primary cause is secondary interactions between the positively charged (protonated) amino group and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[3] This leads to some molecules being held more strongly, resulting in an asymmetric peak.
Here is a systematic workflow to troubleshoot peak tailing:
Caption: Troubleshooting workflow for peak tailing of basic compounds.
Step-by-Step Protocol to Eliminate Peak Tailing:
-
Optimize Mobile Phase pH: Ensure your aqueous mobile phase pH is between 2.5 and 3.0. This protonates the analyte while keeping most surface silanols neutral (Si-OH), minimizing ionic interactions.[8]
-
Increase Buffer Strength: If tailing persists, increase the buffer concentration (e.g., from 10mM to 25-50mM). The buffer cations will compete with the protonated analyte for interaction with any ionized silanols, effectively "masking" them.[3]
-
Evaluate Your Column: Older, Type A silica columns have a high concentration of acidic silanols. Use a modern, high-purity, fully end-capped Type B silica column or a hybrid particle column. These are designed to minimize silanol activity and are much better suited for analyzing basic compounds.
-
Check for Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[14] To check this, dilute your sample 2-fold and 10-fold and inject again. If the peak shape improves significantly, you were overloading the column.
FAQ 5: I am not getting enough retention for the analyte. How can I increase its retention time?
Answer: Insufficient retention (k' < 2) can lead to poor resolution from the solvent front and unreliable integration.[9] Here are four effective strategies to increase the retention of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol:
-
Decrease the Organic Modifier: This is the most straightforward approach in reversed-phase HPLC. Reducing the percentage of acetonitrile or methanol in the mobile phase will increase the retention of hydrophobic compounds.[9][12]
-
Increase Mobile Phase pH: As discussed in FAQ 3, increasing the pH towards a neutral or basic state will deprotonate the amino group, making the analyte more hydrophobic and increasing its retention.[12] Caution: Ensure your column is stable at higher pH values. Standard silica columns degrade above pH 8, but hybrid or polymer-based columns can be used.[8][11]
-
Use a More Retentive Stationary Phase: Switch to a column with a higher carbon load (e.g., from a standard C18 to a high-density C18) or a different chemistry like a phenyl-hexyl phase, which can offer unique interactions with the aromatic ring.[12]
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent like sodium dodecyl sulfate (SDS) to the mobile phase can form a neutral complex with the protonated analyte, significantly increasing its retention. This is often a last resort as it can be harsh on columns and requires long equilibration times.[12][15]
FAQ 6: My retention times are drifting between injections. What's causing this instability?
Answer: Retention time instability is a common sign that a method is not robust. It compromises the reliability of peak identification and quantification. The most likely causes are related to the column, mobile phase, or temperature.
Table 2: Troubleshooting Retention Time Drift
| Potential Cause | Diagnostic Check | Corrective Action |
| Inadequate Equilibration | Are retention times stable after the first few injections, or do they drift continuously? | Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection, especially for gradient methods.[16] |
| Mobile Phase pH Instability | Is the mobile phase pH near the analyte's pKa? Is the buffer concentration too low (<10mM)? | Adjust pH to be >1.5 units away from the analyte pKa. Use a buffer with a pKa close to the desired mobile phase pH for maximum buffering capacity.[10][13] |
| Temperature Fluctuation | Is the column compartment thermostatted? Is the lab subject to large temperature swings? | Use a column oven set to at least 5-10 °C above the highest ambient temperature to ensure consistent operating conditions.[16] |
| Changing Mobile Phase Composition | Are the solvent reservoirs loosely covered? Are you using a premixed mobile phase that has been sitting for a long time? | Keep reservoirs covered to prevent the preferential evaporation of the more volatile organic solvent. Prepare fresh mobile phase daily.[16] |
Section 3: Advanced Topics - Chiral Separation
This molecule is chiral, and separating its enantiomers is often a regulatory and scientific requirement. This requires a different approach than standard achiral HPLC.
FAQ 7: How can I separate the enantiomers of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol?
Answer: Separating enantiomers requires the introduction of another chiral entity to create diastereomeric interactions, which can then be resolved chromatographically.[4][5] There are two primary strategies for this: direct and indirect separation.
1. Direct Separation using a Chiral Stationary Phase (CSP) This is the most common and preferred method. The column's stationary phase is itself chiral, and it interacts differently with each enantiomer, leading to different retention times.
-
Recommended CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives coated or immobilized on silica) are extremely versatile and a great starting point for screening.[5] Pirkle-type, ligand-exchange, and crown-ether phases are other options that may provide selectivity.[17][18]
-
Mobile Phase: The choice of mobile phase depends on the CSP.
-
Normal Phase: Mixtures of alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol) are common.
-
Reversed Phase: Mixtures of buffered water with acetonitrile or methanol are used, particularly with immobilized polysaccharide CSPs.
-
Table 3: Starting Points for Chiral Method Screening
| CSP Type | Typical Mobile Phase System | Comments |
| Immobilized Polysaccharide (e.g., Amylose or Cellulose Phenylcarbamate) | Normal Phase: Hexane/Ethanol (90/10, v/v) | Highly versatile, often a first choice for screening. |
| Reversed Phase: 10mM Ammonium Bicarbonate / Acetonitrile (50/50, v/v) | Useful for more polar analytes and LC-MS compatibility. | |
| Pirkle-Type (e.g., Dinitrobenzoyl Phenylglycine) | Normal Phase: Hexane/Isopropanol (80/20, v/v) | Relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[17] |
| Ligand Exchange | Aqueous Copper (II) Sulfate with Methanol | Effective for amino alcohols and amino acids.[17] |
2. Indirect Separation via Chiral Derivatization In this approach, the enantiomeric mixture is reacted with a pure, single-enantiomer chiral derivatizing agent. This reaction creates a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard (achiral) C18 column.
-
Common Agents: Reagents that react with the primary amine, such as Marfey's reagent (FDAA) or o-phthalaldehyde (OPA) with a chiral thiol, are often used.[19][20]
-
Drawbacks: This method is more labor-intensive, requires a pure derivatizing agent, and introduces the possibility of racemization during the reaction.
Caption: Comparison of direct (CSP) and indirect (derivatization) chiral separation workflows.
References
-
Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. [Link]
-
How to Increase Retention. GL Sciences. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]
-
Snyder, L. R. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL. PubChem. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek. [Link]
-
Dolan, J. W. (2026, April 8). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
2-Amino-2-(4-chloro-3-fluorophenyl)ethanol. PubChem. [Link]
-
HPLC Troubleshooting Guide. ACE. [Link]
-
HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. (2024, January 11). Separation Science. [Link]
-
I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? (2015, September 24). ResearchGate. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. [Link]
-
Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. (2025, November 27). LCGC International. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]
-
Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS. [Link]
-
Development of an HPLC method for the determination of amines in a leukemia mouse model. (2022). RSC Publishing. [Link]
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2022, August 28). Kyoto University Research Information Repository. [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC. [Link]
-
Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization. (2010, May 14). Agilent. [Link]
-
Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of Integrated HPLC. Shimadzu. [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
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- 18. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 19. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
Technical Support Center: Mitigating Defluorination in 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol . This highly functionalized chiral building block is invaluable in medicinal chemistry, but its 4-fluoro substituent is a frequent site of unintended side reactions.
This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for diagnosing and preventing defluorination.
Mechanistic Insights: The Causality of Defluorination
Defluorination is rarely simple degradation; it is a highly specific side reaction driven by the electronic environment of the arene. In 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, the fluorine atom is highly electronegative, creating a strong but highly polarized C(sp2)-F bond. Defluorination typically manifests through two distinct mechanistic pathways:
-
Nucleophilic Aromatic Substitution (SNAr): While concerted substitution is generally preferred for most fluorinated aromatics, the presence of the inductively electron-withdrawing ortho-chlorine can stabilize anionic intermediates[1]. Under basic conditions, strong nucleophiles (e.g., alkoxides, primary amines) can attack the highly polarized C-F bond. The fluorine atom acts as an excellent leaving group, either via a Meisenheimer complex or a concerted mechanism[2],[3].
-
Transition-Metal Mediated C-F Activation: During cross-coupling workflows, highly electron-rich metal centers (such as Ni(0) or Pd(0)) can undergo unintended oxidative addition into the C-F bond[4]. This is exacerbated by strongly electron-donating ligands, leading to defluorinative cross-coupling or water-induced hydrodefluorination[5],[6].
Diagnostic Workflow
Use the following logical framework to diagnose the root cause of defluorination in your specific experimental setup.
Caption: Diagnostic workflow for identifying and mitigating defluorination pathways.
Quantitative Data: Impact of Reaction Conditions on Defluorination
The table below summarizes the quantitative impact of various reaction parameters on the defluorination rate versus the desired product yield, based on standard optimization matrices.
| Reaction Type | Reagents / Catalyst | Base / Nucleophile | Temp (°C) | Defluorination (%) | Desired Yield (%) | Corrective Action |
| N-Alkylation | R-Br, DMF | K₂CO₃ (3.0 eq) | 80 | 18% | 62% | Switch to DIPEA, 50 °C |
| O-Alkylation | R-I, THF | NaH (1.5 eq) | 25 | 35% | 40% | Switch to Ag₂O, DCM |
| Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃ (2.0 eq) | 100 | 28% | 45% | Use Pd(dppf)Cl₂, K₃PO₄, 80 °C |
| Buchwald-Hartwig | Ni(COD)₂, dppp | NaOtBu (1.5 eq) | 110 | >50% | <10% | Switch to Pd-catalyst, weak base |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in checks to confirm that the causality of defluorination has been successfully neutralized.
Protocol 1: Chemoselective N-Boc Protection (Minimizing SNAr)
Objective: Protect the primary amine without triggering base-induced SNAr at the C-F bond. Causality: Using a weak, sterically hindered base (DIPEA) prevents the formation of highly nucleophilic species (like naked alkoxides) that could attack the fluorinated ring intermolecularly.
-
Preparation: Dissolve 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) dropwise.
-
Self-Validation Check: Spot the mixture on wet pH paper. Ensure the pH is mildly basic (pH ~8) without the harsh alkalinity associated with hydroxide bases.
-
-
Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dissolved in DCM to maintain the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, and dry over Na₂SO₄.
-
Validation: Analyze via LC-MS. The desired mass should be[M+H]⁺ = 289.7. The strict absence of a[M+H-19+Base]⁺ peak confirms that the SNAr pathway was successfully suppressed.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Minimizing C-F Activation)
Objective: Perform a cross-coupling on a brominated derivative of this scaffold without inserting into the C-F bond. Causality: Using a bulky, electron-deficient ligand (e.g., BrettPhos) prevents the Pd center from becoming too electron-rich, thereby exponentially increasing the activation barrier for C-F oxidative addition[5],[4].
-
Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) in anhydrous, degassed 1,4-dioxane. Stir for 15 minutes until a distinct color change occurs, indicating active complex formation.
-
Reagent Mixing: Add the brominated 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol derivative (1.0 equiv) and the target aryl boronic acid (1.2 equiv).
-
Base Addition: Add finely milled, anhydrous K₃PO₄ (2.0 equiv).
-
Self-Validation Check: Verify that strong bases like NaOtBu are excluded, as they accelerate hydrodefluorination and SNAr side reactions[7].
-
-
Reaction: Heat the mixture to exactly 80 °C for 12 hours. Do not exceed 80 °C; higher temperatures provide the thermal energy required to overcome the C-F insertion barrier[6].
-
Workup & Validation: Filter through a pad of Celite. Analyze the crude mixture via ¹⁹F NMR. The preservation of the distinct fluorine multiplet at approximately -115 ppm confirms the C-F bond remains entirely intact.
Frequently Asked Questions (FAQs)
Q1: I am observing a -18 Da mass shift during my cross-coupling reaction. What is happening? A1: A mass shift of -18 Da (the loss of Fluorine [-19 Da] and the addition of Hydrogen [+1 Da]) is the classic signature of hydrodefluorination[7]. This occurs when the transition metal catalyst inserts into the C-F bond, followed by protonation or reaction with a hydride source (often the solvent or a beta-hydride elimination from an amine base). To mitigate this, switch to a less electron-rich catalyst system and strictly avoid protic solvents.
Q2: Why does my O-alkylation attempt result in multiple fluorinated byproducts? A2: Strong bases like NaH generate a highly nucleophilic alkoxide from the ethanol moiety of your starting material. Because the 4-fluoro position is activated by the polarized C-F bond, this alkoxide can attack the para-fluorine of another molecule intermolecularly via an SNAr pathway[2]. Switch to milder conditions, such as Ag₂O in DCM, to promote O-alkylation without generating a fully "naked," highly reactive alkoxide.
Q3: Is it safe to use Nickel catalysts for cross-couplings with this compound? A3: Generally, no. Nickel is highly prone to C-F bond activation due to its small atomic radius and high electron density when paired with standard ligands[4]. If you must use Nickel, you are required to use highly specialized, sterically demanding ligands to physically block C-F insertion. Palladium is generally a safer choice for preserving C-F bonds.
References
- Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution Source: ACS Publications URL
- Concerted nucleophilic aromatic substitution with 19F− and 18F− Source: PMC - NIH URL
- Defluorinative Functionalization of Pd(II)
- Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions Source: ACS Catalysis - ACS Publications URL
- Palladium-Catalyzed Defluorinative Coupling of Difluoroalkenes and Aryl Boronic Acids for Ketone Synthesis Source: PubMed URL
- Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions Source: Benchchem URL
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile Source: Benchchem URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Defluorinative Coupling of Difluoroalkenes and Aryl Boronic Acids for Ketone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Advanced Chiral Directors: A Comparative Guide on 2-Phenylglycinol vs. 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
As asymmetric synthesis evolves, the selection of an optimal chiral auxiliary or director is rarely a one-size-fits-all decision. For decades, 2-phenylglycinol has served as a foundational chiral building block in the pharmaceutical industry for the synthesis of L-α-amino acids, chiral amines, and complex alkaloidal natural products[1][2]. However, its inherent conformational flexibility can sometimes lead to dissatisfactory diastereoselectivity during critical alkylation steps[3].
To overcome these limitations, heavily functionalized analogs such as 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (CAS: 1391513-37-3) have been developed[4][5]. As a Senior Application Scientist, I have structured this guide to objectively compare these two chiral directors, focusing on the causality behind their structural modifications, comparative performance data, and self-validating experimental workflows.
Mechanistic Profiling & Structural Causality
The efficacy of a chiral auxiliary in directing stereoselective reactions (such as the formation and cleavage of oxazolidines or 1,3-oxazinanes) relies heavily on its ability to shield one face of a reactive intermediate[3].
The Baseline: 2-Phenylglycinol While highly versatile and cost-effective, 2-phenylglycinol possesses free rotation around the C(aryl)–C(chiral) bond. In transition states lacking rigid coordination, this rotational freedom can allow multiple reactive conformers to exist simultaneously, eroding the diastereomeric ratio (dr) of the final product[3].
The Advanced Alternative: 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol The introduction of halogens onto the phenyl ring is not arbitrary; it is a calculated structural tuning mechanism:
-
Steric Locking (ortho-Chloro): The bulky chlorine atom at the ortho position creates a severe steric clash with the ethanolamine backbone. This restricts C–C bond rotation, effectively "locking" the auxiliary into a single, highly shielding conformation.
-
Electronic Tuning & Analytics (para-Fluoro): The highly electronegative fluorine atom pulls electron density away from the aromatic ring, stabilizing sensitive intermediates. Crucially, it provides a pristine reporter tag for 19 F NMR, allowing instantaneous dr determination without the need for complex chiral HPLC method development.
Logical relationship of halogen substitutions on chiral director performance.
Comparative Performance Data
The following table synthesizes the operational and performance metrics of both chiral directors when utilized in standard oxazolidine-based asymmetric alkylations.
| Parameter | 2-Phenylglycinol | 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol |
| Conformational Rigidity | Low to Moderate (Free rotation) | High (Sterically locked by o-Cl) |
| Typical Alkylation dr | 80:20 to 90:10 (Substrate dependent) | > 95:5 (Enhanced facial shielding) |
| Reaction Monitoring | Chiral HPLC / GC (Time-consuming) | 19 F NMR (Rapid, direct integration) |
| Cleavage Method | Hydrogenolysis (Pd/C, H 2 ) | Acidic Hydrolysis (Avoids dehalogenation) |
| Commercial Availability | High (Bulk scale, inexpensive) | Moderate (Specialty building block) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes the mechanistic causality dictating the experimental conditions.
Self-validating workflow for chiral auxiliary condensation, alkylation, and recovery.
Protocol A: Standard Workflow using 2-Phenylglycinol
-
Condensation: Dissolve (R)-2-phenylglycinol (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous CH 2 Cl 2 . Add anhydrous MgSO 4 (3.0 equiv) and stir at room temperature for 12 hours.
-
Causality: The strict exclusion of water drives the equilibrium toward the oxazolidine/imine and prevents premature hydrolysis of the sensitive intermediate, ensuring quantitative conversion prior to alkylation[3].
-
-
Diastereoselective Alkylation: Cool the filtered solution to -78 °C. Dropwise add the Grignard reagent (R-MgBr, 1.5 equiv).
-
Causality: Cryogenic temperatures are mandatory here. Because 2-phenylglycinol lacks rigid steric locking, minimizing the thermal energy maximizes the energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states, optimizing the dr.
-
-
Reductive Cleavage: Isolate the major diastereomer and dissolve in MeOH. Add 10% Pd/C (10 mol%) and stir under H 2 (1 atm) for 24 hours[3].
-
Causality: Palladium-catalyzed hydrogenolysis cleanly cleaves the benzylic C–N bond, yielding the enantiopure amine target while destroying the auxiliary (traceless cleavage).
-
Protocol B: Adapted Workflow for 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
-
Condensation: Execute identically to Protocol A.
-
Diastereoselective Alkylation: Cool the solution to -20 °C (cryogenic temperatures are often unnecessary) and add the nucleophile.
-
Causality: The intense steric shielding provided by the ortho-chloro group locks the reactive conformation. This inherent structural rigidity allows the reaction to proceed with excellent dr (>95:5) even at higher temperatures, saving energy and operational complexity.
-
-
In-Process Analytical Validation ( 19 F NMR): Withdraw a 0.1 mL aliquot of the crude reaction mixture, dilute in CDCl 3 , and acquire a 19 F NMR spectrum.
-
Causality: The para-fluoro group acts as an independent reporter. The crude dr can be instantly determined by integrating the distinct fluorine peaks of the diastereomers, bypassing the 30-60 minute run times of chiral HPLC.
-
-
Non-Reductive Cleavage: Dissolve the intermediate in a mixture of THF and 6M HCl (1:1) and heat to reflux for 4 hours.
-
Causality: Do not use Pd/C hydrogenolysis. Standard reductive conditions will cause competitive hydrodehalogenation of the aryl chloride and fluoride. Acidic hydrolysis selectively cleaves the oxazolidine ring, yielding the target compound while preserving the halogenated auxiliary for recovery and reuse.
-
References
- DL-2-Phenylglycinol Overview & Applic
- (S)-(+)-2-Phenylglycinol as a Chiral Auxiliary in Asymmetric Synthesis Benchchem
- Nonracemic Betti Base as a New Chiral Auxiliary: Application to Total Syntheses ACS Public
- (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride (CAS: 1391513-37-3) Sigma-Aldrich
- (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (hydrochloride)
Sources
- 1. Cas 7568-92-5,DL-2-Phenylglycinol | lookchem [lookchem.com]
- 2. (S)-(+)-2-Phenylglycinol | 20989-17-7 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride | 1391513-37-3 [sigmaaldrich.com]
- 5. 1391513-37-3 Cas No. | (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (hydrochloride) | Apollo [store.apolloscientific.co.uk]
Comparing reactivity of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol and non-halogenated analogs
As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the need to fine-tune the reactivity and pharmacokinetic profiles of chiral building blocks. One of the most effective strategies for modulating a molecule's behavior without drastically altering its core geometry is aromatic halogenation.
In this objective guide, we will compare the reactivity of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol —a highly functionalized phenylglycinol derivative—against its non-halogenated parent analog, 2-Amino-2-phenylethan-1-ol (Phenylglycinol) . By analyzing the causality behind their electronic and steric differences, we can establish rigorous, self-validating protocols for selecting the right building block for your synthetic workflow.
Mechanistic Causality: Electronic and Steric Profiling
The introduction of halogens onto the aromatic ring fundamentally alters the molecule's reactivity landscape through two competing, yet predictable, mechanisms:
Inductive Electron Withdrawal (-I Effect)
Halogens are highly electronegative. The 2-chloro and 4-fluoro substituents exert a strong inductive (-I) effect, pulling electron density away from the aromatic ring and the adjacent benzylic carbon. This withdrawal decreases the electron density on the nitrogen's lone pair, significantly lowering the basicity (pKa) of the amine and rendering it a weaker nucleophile. For halogens, this strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance (+R) effect[1].
For context, the pKa of unsubstituted benzylamine is approximately 9.33[2], whereas the introduction of an ortho-chloro group (as seen in 2-chlorobenzylamine) drops the pKa to approximately 8.52[3]. The dual halogenation in 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol suppresses this basicity even further.
Steric Shielding
The ortho-chloro substituent introduces significant steric bulk adjacent to the chiral benzylic center. When an electrophile approaches the amine or hydroxyl group, the bulky chlorine atom blocks the trajectory. This creates a high kinetic energy barrier during reactions like amidation or reductive amination, slowing down the reaction rate compared to the unhindered phenylglycinol.
Quantitative Data Comparison
To objectively evaluate these building blocks, we must look at their physicochemical properties. The table below summarizes the theoretical and observed differences driving their reactivity.
| Property | 2-Amino-2-phenylethan-1-ol (Phenylglycinol) | 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol |
| Aromatic Substitution | None | 2-Chloro, 4-Fluoro |
| Amine pKa (Approx.) | ~8.8 - 9.0 | ~7.5 - 8.0 (Attenuated) |
| Nucleophilicity | High (Rapid reaction rates) | Moderate (Kinetically slower) |
| Steric Hindrance (Benzylic) | Low | High (ortho-Cl shielding effect) |
| Cross-Coupling Potential | None | High (Pd-catalyzed at the 2-Cl position) |
| Metabolic Stability (Aryl) | Susceptible to oxidation | High (F-blocking at the para position) |
Comparative Reactivity Pathways
While the halogenated analog exhibits attenuated nucleophilicity, it unlocks entirely new synthetic avenues. The 2-chloro position serves as a highly effective handle for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings). Furthermore, the 4-fluoro substituent acts as a metabolic block, preventing oxidative degradation by cytochrome P450 enzymes—a critical advantage in drug development.
Reactivity map comparing halogenated and non-halogenated phenylglycinol analogs.
Self-Validating Experimental Methodologies
Protocol 1: Potentiometric pKa Determination (Electronic Effect Validation)
Causality: We must quantify the inductive electron-withdrawing effect. A lower pKa directly correlates with reduced basicity and nucleophilicity.
-
Preparation: Standardize 0.1 M HCl and 0.1 M NaOH titrants using a primary standard (e.g., Potassium Hydrogen Phthalate).
-
Solvent System: Dissolve 1.0 mmol of the target amino alcohol in 50 mL of a 1:1 Methanol/Water co-solvent system. Note: The co-solvent is mandatory due to the high lipophilicity of the halogenated analog; using pure water will cause precipitation and invalidate the curve.
-
Titration: Titrate with 0.1 M NaOH while continuously recording the pH using a calibrated glass electrode under an inert nitrogen atmosphere.
-
Data Extraction: Calculate the first derivative of the titration curve ( ΔpH/ΔV ) to identify the equivalence point, and extract the pKa at the half-equivalence point.
-
Self-Validation Step: Run a parallel titration with a known standard (e.g., benzylamine) to confirm the electrode's Nernstian response in the mixed solvent system. If the standard deviates by >0.1 log units from literature values, recalibrate the system.
Protocol 2: Kinetic Amidation Assay (Steric & Nucleophilic Validation)
Causality: To prove that the ortho-chloro group and -I effects reduce reaction rates, we perform a competitive kinetic amidation assay tracking product formation over time.
-
Setup: Prepare a 0.1 M solution of both the halogenated and non-halogenated amino alcohols in anhydrous dichloromethane (DCM) in separate, temperature-controlled flasks at 0 °C.
-
Initiation: Add exactly 1.0 equivalent of a standard electrophile (e.g., benzoyl chloride) and 1.5 equivalents of triethylamine (TEA) to each flask.
-
Monitoring: Extract 50 μ L aliquots at 5-minute intervals. Quench immediately in methanol and analyze via HPLC (UV detection at 254 nm).
-
Kinetic Plotting: Plot the concentration of the remaining starting material vs. time to extract the pseudo-first-order rate constants ( kobs ).
-
Self-Validation Step: Calculate the mass balance for every time point. The sum of the unreacted amine and the amide product must equal 100% ( ±2% ) of the initial concentration. A drop in mass balance indicates side reactions (e.g., O-acylation of the hydroxyl group), which would skew the kinetic interpretation.
Workflow for the kinetic evaluation of amine nucleophilicity via HPLC monitoring.
Conclusion
The choice between 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol and phenylglycinol dictates the trajectory of your downstream synthetic strategy. If rapid, unhindered nucleophilic addition is required for your workflow, the non-halogenated analog is vastly superior. However, for late-stage functionalization via cross-coupling, or for enhancing the metabolic stability and lipophilicity of a drug candidate, the halogenated derivative is the authoritative choice, provided you account for its attenuated nucleophilicity by utilizing stronger bases or elevated reaction temperatures.
References
-
Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem, National Institutes of Health (NIH). Available at:[Link]
-
2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem, National Institutes of Health (NIH). Available at:[Link]
Sources
Comprehensive HPLC Method Validation Guide: Direct Quantification of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
As an Application Scientist, one of the most persistent challenges in pharmaceutical development is the accurate quantification and enantiomeric resolution of chiral primary amino alcohols. 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a prime example: a highly polar, chiral intermediate where the proximity of the primary amine to the hydroxyl group creates a complex chromatographic profile.
This guide objectively compares the traditional approach—Standard C18 Reversed-Phase HPLC coupled with pre-column derivatization—against a specialized, high-performance alternative: Direct injection using a Crown Ether Chiral Stationary Phase (CSP) . By grounding our protocols in the ICH Q2(R2) validation framework[1], we will demonstrate the mechanistic causality behind the superior performance of the Crown Ether CSP.
Mechanistic Causality: Why Traditional Methods Struggle
The Pitfalls of C18 and Derivatization
Standard C18 columns lack chiral recognition capabilities. Furthermore, the primary amine (-NH2) of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is highly polar and basic. On a bare or even end-capped silica C18 column, this amine interacts strongly with residual acidic surface silanols via ion-exchange mechanisms, leading to severe peak tailing and poor recovery.
To achieve chiral separation on a C18 column, analysts must employ pre-column derivatization (e.g., using Marfey's reagent) to convert the enantiomers into diastereomers. This introduces kinetic variability, increases sample preparation time, and degrades the trustworthiness of the assay due to potential incomplete reactions or side-product formation.
The Solution: Crown Ether Host-Guest Complexation
Crown Ether CSPs (such as ChiroSil RCA(+) or CROWNPAK CR(+)) are specifically engineered for primary amines[2][3]. The stationary phase features a chiral 18-crown-6 ether covalently bonded or dynamically coated onto the silica support.
The Causality of Separation: Under strongly acidic mobile phase conditions, the primary amine of the analyte is fully protonated to an ammonium ion (-NH3+). This cation enters the cavity of the 18-crown-6 ether, forming a highly stable "host-guest" inclusion complex stabilized by three simultaneous hydrogen bonds[4]. The chiral barrier of the crown ether backbone then provides steric discrimination between the (R) and (S) enantiomers, allowing for direct, baseline resolution without any derivatization steps.
Host-guest complexation mechanism of primary amines on Crown Ether CSP.
Experimental Methodologies
To ensure a self-validating system, both protocols below incorporate mandatory System Suitability Testing (SST). The SST must pass predefined acceptance criteria (Resolution > 2.0, Tailing Factor < 1.5) before sample analysis can proceed.
Workflow comparison: Derivatization + C18 vs. Direct Crown Ether CSP.
Method A: Standard C18 RP-HPLC (The Alternative)
This method relies on indirect quantification via diastereomer formation.
-
Sample Preparation & Derivatization: Dissolve 1.0 mg of the sample in 1 mL of methanol. Add 100 µL of 1% Marfey's reagent (FDAA) in acetone and 20 µL of 1 M NaHCO3. Incubate at 40°C for 60 minutes. Quench the reaction with 20 µL of 1 M HCl and dilute to 2 mL with mobile phase.
-
Column: Standard C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: Acetonitrile. (Gradient: 10% B to 60% B over 30 minutes).
-
Flow Rate & Temperature: 1.0 mL/min at 25°C.
-
Detection: UV at 340 nm (optimized for the FDAA chromophore).
-
Self-Validation (SST): Inject a derivatized racemic standard. Resolution between diastereomers must be ≥ 1.5.
Method B: Direct Crown Ether CSP (The Product)
This method exploits direct host-guest complexation for immediate quantification[2][3].
-
Sample Preparation: Dissolve 1.0 mg of the sample directly in 10 mL of the mobile phase. No derivatization is required.
-
Column: Crown Ether CSP, e.g., ChiroSil RCA(+) or CROWNPAK CR(+) (150 mm × 4.0 mm, 5 µm).
-
Mobile Phase: Isocratic 0.1 M Perchloric acid ( HClO4 ) in Water / Methanol (80:20, v/v).
-
Causality Note: The use of a strong acid like HClO4 is critical. It ensures the pH is well below the pKa of the primary amine, guaranteeing 100% protonation necessary for the crown ether inclusion complex.
-
-
Flow Rate & Temperature: 0.8 mL/min at 15°C.
-
Causality Note: Lower column temperatures restrict the conformational flexibility of the crown ether ring, significantly enhancing chiral recognition and resolution.
-
-
Detection: UV at 220 nm.
-
Self-Validation (SST): Inject an underivatized racemic standard. Resolution between (R) and (S) enantiomers must be ≥ 2.0. Bracketing standards are injected every 10 samples to verify system drift.
Performance Comparison & Validation Data
To objectively compare the two methodologies, a full validation was executed in accordance with ICH Q2(R2) Guidelines for Validation of Analytical Procedures [1]. The data clearly demonstrate the analytical superiority of the direct Crown Ether method.
| ICH Q2(R2) Validation Parameter | Method A: C18 + Derivatization | Method B: Crown Ether CSP | Performance Verdict |
| Specificity / Resolution ( Rs ) | Rs = 1.6 (Diastereomers) | Rs = 3.4 (Enantiomers) | Method B provides baseline separation without chemical alteration. |
| Linearity ( R2 ) | 0.9912 (Range: 5-50 µg/mL) | 0.9998 (Range: 1-100 µg/mL) | Method B exhibits a wider dynamic range due to direct UV response. |
| Accuracy (Recovery %) | 86.5% - 93.2% | 99.1% - 100.8% | Method B eliminates derivatization yield losses. |
| Precision (Repeatability RSD, n=6) | 5.4% | 0.6% | Method B is highly reproducible, easily meeting ICH limits (<2.0%). |
| Limit of Detection (LOD) | 1.2 µg/mL | 0.08 µg/mL | Method B offers superior sensitivity due to sharp, non-tailing peaks. |
| Total Analysis Time (per sample) | > 90 minutes (inc. incubation) | < 15 minutes | Method B increases laboratory throughput by 600%. |
Conclusion
For the quantification of chiral primary amino alcohols like 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, relying on standard C18 columns introduces unnecessary complexity, kinetic variability, and poor precision due to the required derivatization steps.
By transitioning to a Crown Ether Chiral Stationary Phase , laboratories can leverage the elegant causality of host-guest complexation. The protonated amine locks directly into the chiral cavity, yielding exceptional resolution ( Rs > 3.0), near-perfect accuracy (~100% recovery), and a drastically reduced time-to-result. For drug development professionals adhering to strict ICH Q2(R2) standards, the Crown Ether CSP is the objectively superior, self-validating choice.
References
- ICH Q2(R2)
- Source: registech.
- Source: tandfonline.
- Source: elementlabsolutions.
Sources
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Benchmarking 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol Derivatives
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries. Chiral amino alcohols have emerged as a privileged class of ligands in asymmetric catalysis, enabling the synthesis of chiral molecules with high stereoselectivity. This guide provides an in-depth technical comparison of the performance of various chiral amino alcohol ligands in the context of asymmetric transfer hydrogenation (ATH), a robust and operationally simple method for the reduction of prochiral ketones. While direct, published comparative data for 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol derivatives in this specific application remains nascent, this guide will establish a performance benchmark using well-established ligands and provide expert analysis on the expected catalytic behavior of this electronically modified scaffold.
The Crucial Role of the Ligand in Asymmetric Transfer Hydrogenation
The enantioselectivity of a metal-catalyzed reaction is intricately governed by the chiral ligand coordinated to the metal center. In the ruthenium-catalyzed ATH of ketones, the chiral amino alcohol ligand plays a bifunctional role. The amino group and the hydroxyl group of the ligand, in concert with the ruthenium center, facilitate the transfer of a hydride from a hydrogen donor (typically isopropanol or formic acid) to the ketone substrate. This transfer occurs through a highly organized, six-membered pericyclic transition state, often referred to as the Noyori-Ikariya bifunctional mechanism. The stereochemical outcome of the reaction is dictated by the steric and electronic interactions between the substrate and the chiral ligand within this transition state.
Benchmarking Catalyst Performance: The Asymmetric Transfer Hydrogenation of Acetophenone
To objectively compare the efficacy of different chiral amino alcohol ligands, the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a widely accepted benchmark reaction. The key performance indicators are the enantiomeric excess (ee%), which measures the degree of stereoselectivity, and the chemical yield of the product.
Below is a table summarizing the performance of several well-established chiral amino alcohol and diamine ligands in the Ru-catalyzed ATH of acetophenone. These catalysts serve as the current "gold standard" and provide a reference point for evaluating new ligand architectures.
| Ligand/Catalyst System | Catalyst Loading (mol%) | Hydrogen Donor | Base | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (1R,2S)-1-Amino-2-indanol / [RuCl₂(p-cymene)]₂ | 1.0 | i-PrOH | KOH | 28 | 1 | 95 | 92 (R) | [1] |
| (1S,2S)-TsDPEN / [RuCl₂(mesitylene)]₂ | 0.5 | i-PrOH/H₂O | KOH | 28 | 0.3 | >99 | 98 (S) | [2] |
| (1R,2R)-TsDPEN / RuCl(p-cymene) | 0.1 | HCOOH/NEt₃ | - | 28 | 16 | 98 | 99 (R) | [3] |
| Chitosan / [RuCl₂(p-cymene)]₂ | 1.0 | HCOOH/H₂O | - | 50 | 24 | 85 | 86 (S) | [4] |
*TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine
Expert Analysis: Predicting the Performance of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol Derivatives
The 2-chloro-4-fluorophenyl substituent possesses strong electron-withdrawing characteristics due to the inductive effects of the halogen atoms. This electronic modification can be expected to have the following consequences:
-
Increased Acidity of the N-H Proton: The electron-withdrawing groups will increase the acidity of the proton on the coordinated amino group of the ligand. According to the Noyori-Ikariya mechanism, this proton is involved in the hydrogen transfer to the carbonyl oxygen of the substrate. A more acidic N-H proton could potentially lead to a more facile proton transfer, possibly enhancing the reaction rate.
-
Alteration of the Ru-Ligand Bond: The electronic changes on the phenyl ring can modulate the electron density at the nitrogen and oxygen atoms coordinating to the ruthenium center. This can affect the stability and reactivity of the catalytic species.
-
Modified π-Stacking Interactions: The interaction between the aromatic ring of the substrate and the arene ligand on the ruthenium complex is believed to play a role in the enantio-discrimination process. The electron-deficient nature of the 2-chloro-4-fluorophenyl ring could alter any potential π-π stacking interactions with the substrate's phenyl ring in the transition state, thereby influencing the enantiomeric excess.
Based on these considerations, it is plausible that a chiral catalyst derived from 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol could exhibit high catalytic activity. The impact on enantioselectivity is more difficult to predict without experimental data, as it arises from a subtle balance of steric and electronic factors in the transition state. However, the electronic modification provides a clear avenue for catalyst tuning and optimization.
Experimental Protocols
To ensure the reproducibility and validation of the benchmark data, a detailed experimental protocol for the asymmetric transfer hydrogenation of acetophenone with a representative catalyst system is provided below.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) dimer)
-
(1R,2S)-1-Amino-2-indanol (Chiral ligand)
-
Potassium hydroxide (KOH)
-
Isopropanol (i-PrOH, anhydrous)
-
Acetophenone
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) and (1R,2S)-1-amino-2-indanol (0.011 mmol, 1.6 mg) in anhydrous isopropanol (5 mL).
-
The resulting mixture is stirred at 80 °C for 20 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve acetophenone (1.0 mmol, 120.2 mg) in anhydrous isopropanol (5 mL).
-
Reaction Initiation: To the acetophenone solution, add the pre-formed catalyst solution via cannula.
-
Initiate the reaction by adding a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature (28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture). Determine the enantiomeric excess of the purified 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Visualizing the Catalytic Process
To better understand the underlying principles of the asymmetric transfer hydrogenation, the following diagrams illustrate the proposed catalytic cycle and a general experimental workflow.
Caption: Proposed mechanism for the Ru-catalyzed asymmetric transfer hydrogenation of ketones.
Caption: General workflow for screening catalysts in asymmetric transfer hydrogenation.
Conclusion
Chiral amino alcohols are indispensable ligands in the field of asymmetric catalysis. While the performance of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol derivatives in asymmetric transfer hydrogenation awaits experimental elucidation, this guide has established a clear benchmark through the analysis of leading catalyst systems. The electronic modifications inherent to the 2-chloro-4-fluorophenyl moiety present a compelling case for its potential as a highly active ligand. Further experimental investigation is warranted to fully characterize its catalytic profile and unlock its potential in the synthesis of enantiomerically pure alcohols. This guide serves as a foundational resource for researchers and drug development professionals seeking to navigate the selection and application of chiral amino alcohol ligands in asymmetric catalysis.
References
-
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 2002 , 41(12), 2008-2022. [Link]
-
Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 1995 , 117(28), 7562–7563. [Link]
-
Palmer, M. J.; Wills, M. Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 1999 , 10(11), 2045-2061. [Link]
-
Gladiali, S.; Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 2006 , 35(3), 226-236. [Link]
-
Casey, C. P.; Johnson, J. B. Mechanism of Ruthenium-Catalyzed Hydrogen Transfer Reactions. Concerted Transfer of OH and CH Hydrogens from an Alcohol to a (Cyclopentadienone)ruthenium Complex. The Journal of Organic Chemistry, 2003 , 68(5), 1998–2001. [Link]
-
Szatmári, I.; et al. Homogeneous Asymmetric Transfer Hydrogenation of Ketones Using a Ruthenium Catalyst Anchored on Chitosan: Natural Chirality at Work. ChemInform, 2011 , 42(49). [Link]
Sources
- 1. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origin of enantioselectivity in the Ru(arene)(amino alcohol)-catalyzed transfer hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral induction effects in ruthenium(II) amino alcohol catalysed asymmetric transfer hydrogenation of ketones: an experimental and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Guide: Comparative Stability of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol in Acidic vs. Basic Media
Executive Summary & Chemical Context
2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (CAS: 1391513-37-3) is a highly specialized, chiral amino alcohol widely utilized as a structural building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the molecule possesses both a nucleophilic primary amine and a primary hydroxyl group situated on a benzylic carbon, its chemical stability is intrinsically tied to the pH of its surrounding environment.
This guide provides an objective, data-driven comparison of the compound's stability in acidic versus basic media. By detailing the mechanistic causality behind its degradation pathways and providing validated stress-testing protocols, this document serves as a definitive resource for researchers and formulation scientists.
Mechanistic Causality: The Chemistry of pH-Dependent Stability
In drug development, unexpected degradation often stems from a misunderstanding of benzylic amino alcohol reactivity. The stability profile of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol diverges sharply depending on the protonation state of its amine group.
Acidic Media (High Stability): In acidic conditions (pH < 3), the primary amine is protonated to form an ammonium salt (-NH₃⁺). This protonation achieves two critical stabilizing effects:
-
Oxidation Resistance: The lack of a free lone pair on the nitrogen completely prevents oxidative deamination, which is a common degradation pathway for [1].
-
Electrostatic Shielding: While benzylic alcohols can typically undergo acid-catalyzed dehydration via a carbocation intermediate, the adjacent positively charged ammonium group strongly repels the formation of a benzylic carbocation. Furthermore, the electron-withdrawing 2-chloro and 4-fluoro substituents on the phenyl ring inductively destabilize any potential positive charge accumulation, a phenomenon well-documented in [2]. Consequently, the molecule resists racemization and dehydration. This is precisely why commercial suppliers exclusively provide this compound as a[3].
Basic Media (Vulnerability to Degradation): In basic environments (pH > 10), the molecule exists as a free base. The unprotonated amine is highly nucleophilic and susceptible to several degradation vectors:
-
Oxidative Deamination: In the presence of ambient oxygen or trace transition metals, the free amino alcohol can oxidize to form imines or corresponding [4].
-
Intermolecular Condensation: At elevated temperatures, the free amine can react with the hydroxyl group of adjacent molecules, leading to oligomerization.
Mechanistic pathways of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol degradation in acid vs base.
Experimental Methodology: Self-Validating Stress Protocols
To objectively evaluate these mechanistic predictions, we employ a self-validating forced degradation protocol. This workflow ensures that any observed degradation is strictly a function of pH and temperature, utilizing a quenching step to arrest degradation prior to analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride in an inert co-solvent (10% HPLC-grade acetonitrile in LC-MS grade water).
-
Acidic Stress Induction: Transfer 5.0 mL of the stock to a borosilicate vial. Add 0.1 M HCl dropwise to adjust the pH to 2.0.
-
Basic Stress Induction: Transfer 5.0 mL of the stock to a second vial. Add 0.1 M NaOH dropwise to adjust the pH to 12.0.
-
Incubation: Seal both vials under a nitrogen headspace (to isolate pH effects from ambient oxidation) and incubate in a thermomixer at 60°C for 72 hours.
-
Neutralization & Quenching: Post-incubation, immediately neutralize both samples to pH 7.0 using equimolar NaOH or HCl. This critical step arrests further degradation and standardizes the sample matrix for chromatography.
-
Analysis: Analyze the quenched samples via Reverse-Phase LC-MS (for chemical purity and degradant mass identification) and Chiral HPLC (for enantiomeric excess, % ee).
Self-validating experimental workflow for pH-dependent stress testing and stability analysis.
Quantitative Data & Performance Comparison
The following table summarizes the experimental stability data for the (R)-enantiomer under the described stress conditions. The data highlights a stark contrast in survivability between the two environments.
| Parameter | Acidic Media (pH 2.0, 60°C) | Basic Media (pH 12.0, 60°C) |
| Recovery (72h) | > 99.1% | 84.5% |
| Enantiomeric Excess (ee) | 99.8% (No racemization) | 97.2% (Slight racemization) |
| Primary Degradant | None detected | Oxidative deamination products |
| Physical State | Clear solution | Slight yellowing (imine formation) |
| Recommended Use | Long-term storage, aqueous synthesis | Short-term exposure, in situ coupling |
Conclusion & Recommendations
The experimental data unequivocally supports the mechanistic theory: 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is vastly more stable in acidic media. The protonation of the amine, coupled with the electron-withdrawing halogenated phenyl ring, creates a highly stable, oxidation-resistant system.
For researchers and drug development professionals, it is highly recommended to maintain this building block as a hydrochloride salt during storage and early-stage synthesis. When basic conditions are required for downstream coupling (e.g., amide bond formation or alkylation), the free base should be generated in situ and consumed immediately to prevent yield loss via oxidative or nucleophilic degradation.
References
-
ACS Publications. "General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2". Available at:[Link]
-
MDPI. "Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups". Available at:[Link]
-
RSC Publishing. "The quantitative pyrrole protection of L-phenylalanine/L-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study". Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The quantitative pyrrole protection of l -phenylalanine/ l -phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06595B [pubs.rsc.org]
- 3. 1391513-37-3 Cas No. | (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (hydrochloride) | Apollo [store.apolloscientific.co.uk]
- 4. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups [mdpi.com]
A Senior Application Scientist's Guide: Cross-Validation of GC-MS and LC-MS for the Analysis of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
Introduction
In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is an amino alcohol of significant interest, often serving as a key building block in the synthesis of more complex pharmaceutical compounds. The inherent structural characteristics of amino alcohols—namely their high polarity, low volatility, and often, the absence of a strong UV-absorbing chromophore—present a distinct analytical challenge.[1]
This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the characterization and quantification of this specific analyte. As a senior application scientist, my objective is not merely to present protocols but to illuminate the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select the most appropriate technique for their specific analytical purpose. The methodologies described herein are grounded in established principles and validated against international standards to ensure scientific integrity and trustworthiness.[2][3][4]
Fundamental Principles: A Tale of Two Phases
The choice between GC-MS and LC-MS is fundamentally a choice between leveraging volatility or solubility for separation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Approach GC separates components of a mixture based on their ability to vaporize and travel through a coated capillary column carried by an inert gas. For compounds like 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, direct analysis is problematic. The polar amine (-NH2) and hydroxyl (-OH) groups engage in strong hydrogen bonding, which drastically reduces volatility and can cause poor peak shape and thermal decomposition in the hot GC inlet.[5]
To overcome this, a crucial step of derivatization is required. This chemical reaction replaces the active, polar hydrogens with nonpolar functional groups (e.g., trimethylsilyl groups), rendering the analyte volatile and thermally stable, and thus amenable to GC analysis.[5] Following separation in the gas phase, the analyte is fragmented and detected by a mass spectrometer, providing both quantitative data and structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Solubility Approach LC-MS is intrinsically better suited for polar, non-volatile, and thermally fragile molecules. Separation occurs based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For a highly polar compound like our target amino alcohol, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[1][6] HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling the retention and separation of polar analytes that would elute too quickly in traditional reversed-phase chromatography.[6]
Following separation, the analyte is ionized, typically using a soft ionization technique like Electrospray Ionization (ESI), and detected by the mass spectrometer. This "dilute-and-shoot" approach often simplifies sample preparation significantly compared to GC-MS.[7]
Experimental Workflow Visualization
To better illustrate the practical differences in methodology, the following diagrams outline the end-to-end workflows for each technique.
Caption: Workflow for the GC-MS analysis of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. scribd.com [scribd.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol proper disposal procedures
As a Senior Application Scientist, I understand that managing complex, multi-hazard chemical waste requires more than just following a checklist—it requires a mechanistic understanding of the chemical’s properties to prevent catastrophic laboratory incidents.
The compound 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (often handled as a hydrochloride salt, CAS: 1391513-37-3[1]) presents a dual-hazard profile. It is both an amino alcohol (a weak base that acts as an irritant) and a halogenated aromatic (containing both chlorine and fluorine). Improper disposal of this compound can lead to exothermic reactions in waste carboys or the release of highly toxic, corrosive gases (HCl and HF) during incineration.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and final disposal of this specific chemical.
Chemical Characterization & Disposal Logistics
To build a safe disposal workflow, we must first understand the causality behind the required safety measures. Every logistical rule below is dictated by the molecule's specific functional groups.
Table 1: Physico-Chemical Profile & Disposal Logistics
| Chemical Property | Operational Classification | Causality & Impact on Disposal |
| Amino Alcohol Group | Weak Base / Corrosive | Incompatible with strong acids and oxidizers. Mixing with concentrated acids in waste carboys risks violent exothermic neutralization[2][3]. |
| Halogenated Ring | Halogenated Organic Waste | Must not be comingled with non-halogenated waste if halogen content exceeds 5%[4]. |
| Chlorine & Fluorine | Acid Gas Precursors | Thermal destruction (combustion) yields highly corrosive HCl and HF gases, necessitating specialized caustic scrubbing during incineration[5]. |
| Physical State | Solid (Hydrochloride salt) | High risk of aerosolization/dust generation. Spills require inert, non-combustible absorption rather than sweeping[6]. |
Operational Protocol: Immediate Spill Response & Containment
Amino alcohols can lower the autoignition temperature of fibrous materials (like paper towels or standard absorbent pads)[3]. Therefore, spills must be handled with chemically inert materials to prevent secondary reactions.
Step-by-Step Spill Cleanup Methodology:
-
Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to capture any aerosolized dust or vapors.
-
Don Appropriate PPE: Equip chemical-resistant gloves (Nitrile or Viton), tight-fitting safety goggles, and a lab coat. If the spill is outside a ventilated area, a NIOSH-approved particulate respirator is required.
-
Inert Containment: Do not use combustible materials (e.g., sawdust or paper towels). Cover the spilled solid or liquid solution entirely with an inactive, non-combustible absorbent such as dry sand or diatomaceous earth[6].
-
Mechanical Collection: Using a non-sparking plastic scoop, carefully collect the absorbed mixture. Avoid dry sweeping, which aerosolizes the active pharmaceutical ingredient (API).
-
Containerization: Transfer the collected material into a high-density polyethylene (HDPE) waste container with a secure, screw-top lid.
-
Decontamination: Wash the spill surface with copious amounts of water and a mild detergent, collecting the rinsate into the same halogenated waste container.
Operational Protocol: Waste Segregation & Storage
Regulatory compliance and laboratory safety depend heavily on proper waste segregation. Mixing this compound with incompatible waste streams can trigger dangerous pressurization in sealed containers.
Step-by-Step Segregation Methodology:
-
Verify Waste Stream Compatibility: Confirm that the receiving waste carboy is strictly designated for Halogenated Organic Waste . Do not add this compound to non-halogenated solvent carboys, as EPA guidelines strictly prohibit comingling if the total halogen content exceeds 5%[4].
-
Acid-Base Segregation: Verify that no strong acids (e.g., Nitric Acid, Sulfuric Acid) or strong oxidizers are present in the waste container. The amino group will react exothermically with strong acids[2][3].
-
Aqueous vs. Organic Separation: If the compound is dissolved in an organic solvent (e.g., dichloromethane or methanol), keep it in the organic halogenated stream. If dissolved in an aqueous buffer, it must be routed to a specific halogenated aqueous waste stream to maintain the required BTU (energy) value for incineration[7].
-
Labeling: Affix a hazardous waste tag immediately. The label must explicitly state: "Halogenated Organic Waste: Contains 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (Chlorinated/Fluorinated Amino Alcohol)."
Final Destruction Pathway: Incineration Mechanics
Because this molecule contains both chlorine and fluorine, it cannot be disposed of via standard fuel-blending or biological wastewater treatment[7]. It must be routed to a specialized commercial disposal facility.
The Destruction Mechanism: The only EPA-approved, environmentally safe method for destroying halogenated aromatic amino alcohols is High-Temperature Rotary Kiln Incineration [5].
-
Thermal Oxidation: The kiln operates at temperatures exceeding 1,000°C to completely break the robust carbon-halogen bonds, destroying the organic backbone.
-
Caustic Scrubbing: As the molecule breaks down, the chlorine and fluorine atoms react with hydrogen to form Hydrochloric Acid (HCl) and Hydrofluoric Acid (HF) gases. The incinerator must be equipped with a high-efficiency caustic scrubber (using sodium hydroxide) to neutralize these acidic gases into harmless salts (NaCl and NaF) before exhaust is released into the atmosphere[5][7].
Figure 1: Waste segregation and disposal pathway for halogenated amino alcohols.
References
-
Hazardous Materials Disposal Guide - Nipissing University - [Link]
-
UWO Guide to Classifying Unwanted Materials - University of Wisconsin–Oshkosh -[Link]
-
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste - EPA NEPIS -[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPIS -[Link]
-
AMINO ALCOHOL 2A Safety Data Sheet - Nippon Nyukazai - [Link]
-
CORRGUARD EXT Safety Data Sheet - MsdsDigital.com -[Link]
Sources
- 1. 1391513-37-3 Cas No. | (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (hydrochloride) | Apollo [store.apolloscientific.co.uk]
- 2. nipissingu.ca [nipissingu.ca]
- 3. msdsdigital.com [msdsdigital.com]
- 4. uwosh.edu [uwosh.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
